molecular formula C34H28N10Na2O8S2 B082286 Fluorescent Brightener 134 CAS No. 12224-08-7

Fluorescent Brightener 134

Cat. No.: B082286
CAS No.: 12224-08-7
M. Wt: 814.8 g/mol
InChI Key: BDYOOAPDMVGPIQ-QDBORUFSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent Brightener 134, also known as this compound, is a useful research compound. Its molecular formula is C34H28N10Na2O8S2 and its molecular weight is 814.8 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYOOAPDMVGPIQ-QDBORUFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N10Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7342-13-4 (Parent)
Record name C.I. Fluorescent Brightener 213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3426-43-5, 85154-00-3
Record name C.I. Fluorescent Brightener 213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-bis((6-anilino-4-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 4,4'-bis[[6-anilino-4-methoxy-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Fluorescent Brightener 134

This technical guide provides a comprehensive overview of the chemical properties of this compound (CAS No. 3426-43-5), a prominent member of the stilbene (B7821643) class of optical brightening agents. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Chemical Identity and Physical Properties

This compound is a complex organic molecule widely used in various industries to enhance the whiteness of materials.[1] Its fundamental characteristics are summarized in the tables below.

Table 1: General Chemical Information

PropertyValueSource(s)
Chemical Name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate[2]
CAS Number 3426-43-5[2][3][4]
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[3][4]
Synonyms Optical Brightener CF, C.I. This compound, Leucophor PC, Uvitex CF[2]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 814.76 g/mol [3][4]
Appearance Slight yellowish or white powder[2][5]
Melting Point >300 °C[6]
Solubility in Water 35 g/L at 90 °C[5]
pH (Aqueous Solution) 7-8[5]

Chemical Structure:

Caption: Simplified 2D representation of this compound.

Spectroscopic Properties

This compound, like other stilbene derivatives, owes its functionality to its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, which creates the whitening effect.[1][7]

Table 3: Spectroscopic Data

PropertyValueSource(s)
Maximum Absorption Wavelength (λmax) 348 - 350 nm[2][5]
Emission Wavelength Range Approximately 420 - 480 nm (typical for this class of compounds)[8][9]
Quantum Yield (Φ) Not explicitly reported, but stilbene derivatives are known for their high fluorescence efficiency.

Experimental Protocols

Detailed methodologies for characterizing the key properties of this compound are provided below.

3.1. Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[10][11]

    • The capillary tube is placed in the heating block of the melting point apparatus.[12]

    • The sample is heated at a controlled rate (initially rapid, then slower, about 1-2 °C per minute, near the expected melting point).[13][14]

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[13]

3.2. UV-Visible Absorption Spectroscopy

This technique is used to determine the maximum absorption wavelength (λmax).

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., spectroscopic grade water or ethanol).

    • The spectrophotometer is blanked using the pure solvent.

    • The absorbance of the sample solution is measured across the UV-Vis spectrum (typically 200-800 nm).

    • The wavelength at which the highest absorbance occurs is identified as λmax.

3.3. Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The comparative method is widely used and involves comparing the fluorescence of the sample to a standard with a known quantum yield.[6][15]

  • Apparatus: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes.

  • Standard: A well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Procedure:

    • A series of dilute solutions of both the sample (this compound) and the standard are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.[6]

    • The UV-Vis absorbance spectra of all solutions are recorded.

    • The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and instrument settings for both the sample and the standard.

    • The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum.

    • A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

    • The quantum yield of the sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents, respectively.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation A Prepare series of dilute solutions (Sample & Standard) B Ensure Absorbance < 0.1 A->B C Record UV-Vis Absorbance Spectra B->C D Record Fluorescence Emission Spectra (same excitation wavelength) C->D E Calculate Integrated Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Determine Gradients (Grad) F->G H Calculate Quantum Yield (Φx) using comparative formula G->H

Caption: Workflow for determining fluorescence quantum yield.

Logical Relationships and Pathways

The function of this compound is based on a photophysical process rather than a biological signaling pathway.

G A Absorption of UV Light (348-350 nm) B Excitation to Higher Energy State A->B Photon Absorption C Vibrational Relaxation (Non-radiative) B->C D Emission of Visible Light (Blue region, ~420-480 nm) C->D Fluorescence E Perceived Whiteness and Brightness D->E

Caption: Photophysical process of this compound.

Conclusion

This compound is a well-characterized stilbene-based optical brightening agent with distinct chemical and spectroscopic properties. Its high molecular weight and the presence of sulfonate groups contribute to its solubility in water, particularly at elevated temperatures. The key to its function lies in its strong absorption in the near-UV region and subsequent emission in the blue portion of the visible spectrum. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. For researchers in materials science and drug development, understanding these properties is crucial for its potential applications, such as in formulation studies or as a fluorescent marker, provided its biocompatibility is assessed for the specific application.[16][17]

References

In-Depth Technical Guide to Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

Fluorescent Brightener 134 is a stilbene-based optical brightening agent widely utilized for its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, thereby imparting a brighter, whiter appearance to various materials.

CAS Number: 3426-43-5[1][2]

Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1. This list is essential for researchers conducting literature and database searches.[3]

Table 1: Synonyms for this compound

SynonymReference(s)
Optical Brightener CF
C.I. This compound
C.I. Fluorescent Brightener 213[4]
Belofor KB[1]
Intrawhite CF[1]
Leucophor PC[1]
Heliofor CSP[5]
Heliofor RCP[5]
Kayaphor AS
Uvitex CF
44BIS2ANILINO4METHOXY135TRIAZIN6YLAMINO22

Chemical and Physical Properties: A summary of the key chemical and physical properties of this compound is presented in Table 2.

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[4][6]
Molecular Weight 814.76 g/mol [4][6]
Appearance Slight yellowish to off-white powder
Melting Point >360°C[5]
Maximum Absorption (λmax) 348-350 nm
Emission Wavelength (λem) Approximately 430 nm (based on typical detection parameters for this class of compounds)[7]
Solubility A formulation for in vivo studies involves dissolving in a mixture of DMSO, PEG300, Tween 80, and saline. General solubility in common lab solvents is not widely reported.
Stability Stable under recommended storage temperatures and pressures.[5]

Experimental Applications and Protocols

While traditionally used in the textile and paper industries, the fluorescent properties of stilbene-based compounds like this compound lend themselves to applications in life sciences research, particularly for the staining of microorganisms.

Staining of Microorganisms for Flow Cytometry and Microscopy

Fluorescent brighteners, as a class, are effective for staining microbial cells, including bacteria and fungi, for analysis by flow cytometry and fluorescence microscopy. They are known to bind to components of the cell wall.

Experimental Protocol: General Staining of Bacteria

This protocol is a generalized procedure based on the use of fluorescent brighteners for bacterial staining. Optimization for specific bacterial strains and instrumentation is recommended.

  • Bacterial Culture: Grow bacteria to the desired phase (e.g., mid-logarithmic phase) in an appropriate liquid culture medium.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Resuspend the cell pellet in a suitable buffer (e.g., Phosphate Buffered Saline - PBS) and centrifuge again. Repeat this washing step twice to remove any residual medium.

  • Staining Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. Based on available data, a starting point could be a stock solution in a small amount of DMSO, which can then be diluted in PBS to the final working concentration.

  • Staining: Resuspend the washed bacterial pellet in the this compound staining solution. The optimal concentration and incubation time will need to be determined empirically but a starting point could be in the low micromolar range for 15-30 minutes at room temperature in the dark.

  • Final Wash: Centrifuge the stained cells to pellet them and remove the staining solution. Resuspend the pellet in PBS.

  • Analysis: The stained cells can now be analyzed by fluorescence microscopy (using a DAPI or similar filter set) or by flow cytometry (with UV or violet laser excitation and a blue emission filter).

Logical Workflow for Bacterial Staining

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis culture Bacterial Culture harvest Harvest Cells (Centrifugation) culture->harvest wash1 Wash with PBS (1st) harvest->wash1 wash2 Wash with PBS (2nd) wash1->wash2 stain_cells Incubate Cells with Stain wash2->stain_cells stain_prep Prepare Staining Solution stain_prep->stain_cells final_wash Final Wash stain_cells->final_wash microscopy Fluorescence Microscopy final_wash->microscopy flow_cytometry Flow Cytometry final_wash->flow_cytometry

Caption: Workflow for staining bacterial cells with this compound.

Safety, Handling, and Storage

A thorough understanding of the safety and handling procedures is crucial when working with this compound in a laboratory setting.

Hazard Identification:

  • Causes skin irritation (H315).[5]

  • Causes serious eye irritation (H319).[5]

  • May cause respiratory irritation (H335).[5]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area.

  • Avoid breathing dust.

  • Wear protective gloves, clothing, and eye/face protection.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from strong oxidizing agents.[5]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This compound may be classified as hazardous waste.[5]

Experimental Workflow for Safe Handling and Disposal

G cluster_handling Safe Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management ppe Wear Appropriate PPE weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Glassware use->decontaminate dispose_liquid Dispose of Liquid Waste use->dispose_liquid dispose_solid Dispose of Solid Waste use->dispose_solid waste_container Collect in Labeled Hazardous Waste Container decontaminate->waste_container dispose_liquid->waste_container dispose_solid->waste_container waste_pickup Arrange for Professional Disposal waste_container->waste_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Toxicological Information and Relevance to Drug Development

Currently, there is limited publicly available data on the specific interactions of this compound with cellular signaling pathways or its direct application in drug development assays. Its primary relevance to this field may lie in its use as a fluorescent tool for microbiological studies, such as in the development of antimicrobial agents where visualizing bacterial populations is necessary.

Toxicological Summary:

  • Acute Effects: Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[5]

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5]

  • Other Data: The health risks have not been fully determined.[5] One source suggests potential interactions with diethanolamine (B148213) to form nitrosamines, which can be carcinogenic, though this is in the context of its use as a whitening additive and may not be relevant to controlled laboratory use.[6]

Given the data gaps in its biological activity and toxicology, any application in a drug development context, even as a research tool, should be preceded by a thorough risk assessment.

Conclusion

This compound is a well-characterized fluorescent compound with established physical and chemical properties. While its primary industrial applications are well-documented, its utility as a fluorescent stain for microorganisms presents opportunities for its use in a research setting. For professionals in drug development, its most immediate application would be in microbiological assays. Further research is needed to explore any potential interactions with mammalian cells or its utility in other in vitro assay systems. As with any chemical, adherence to strict safety and handling protocols is paramount.

References

An In-Depth Technical Guide to the Spectral Properties of Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Fluorescent Brightener 134 (FB 134), a widely used optical brightening agent. This document details its absorption and emission characteristics, and discusses the experimental protocols for their determination.

Introduction

This compound, chemically known as Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, is a stilbene-based fluorescent whitening agent.[1][2] Its primary application is to enhance the whiteness of materials by absorbing ultraviolet (UV) radiation and re-emitting it as blue light, thus counteracting any yellowish cast.[3] Understanding its spectral properties is crucial for its effective application and for the development of novel fluorescent probes and materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate[1]
CAS Number 3426-43-5[1][4]
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[2][4]
Molecular Weight 814.76 g/mol [4][5]
Appearance White to off-white or slight yellowish powder[1][6]

Spectral Properties

The fluorescence of stilbene-based brighteners like FB 134 is attributed to their extended π-conjugated system. These molecules absorb light in the near-UV region and emit it in the blue region of the visible spectrum.[3]

ParameterWavelength (nm)Reference
Maximum Absorption (λmax) 348 - 350[1]
Emission Range 420 - 470[3]

Experimental Protocols

The determination of the spectral properties of fluorescent compounds involves standardized experimental procedures. Below are the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λmax).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Measurement: The spectrophotometer is first blanked with the solvent used for sample preparation. The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Fluorescence Spectroscopy

This method is employed to measure the emission spectrum of the compound.

Methodology:

  • Sample Preparation: A very dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, a sample holder, and a detector (e.g., photomultiplier tube) is used.

  • Measurement: The sample is excited at its λmax (around 348-350 nm). The emission spectrum is then recorded over a wavelength range that covers the expected emission (e.g., 380-600 nm).

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

A general workflow for these spectral measurements is depicted below.

G cluster_prep Sample Preparation cluster_abs UV-Vis Spectroscopy cluster_fluo Fluorescence Spectroscopy prep Prepare dilute solution of FB 134 abs_inst Blank Spectrophotometer prep->abs_inst Solution fluo_inst Set Excitation to λmax prep->fluo_inst Solution abs_meas Measure Absorbance Spectrum abs_inst->abs_meas abs_data Determine λmax abs_meas->abs_data abs_data->fluo_inst λmax value fluo_meas Measure Emission Spectrum fluo_inst->fluo_meas fluo_data Determine λem fluo_meas->fluo_data

Caption: General workflow for spectral analysis of this compound.

Solvent Effects (Solvatochromism)

The spectral properties of fluorescent molecules can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While specific data for this compound across a range of solvents is not extensively published, stilbene (B7821643) derivatives are known to exhibit such effects. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum.

Experimental Protocol for Solvatochromism Study:

  • Prepare solutions of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Record the absorption and emission spectra for each solution as described in sections 4.1 and 4.2.

  • Analyze the shifts in λmax and λem as a function of solvent polarity parameters (e.g., dielectric constant, Reichardt's dye parameter ET(30)).

Conclusion

This compound exhibits strong absorption in the near-UV range with emission in the blue visible region, characteristic of stilbene-based optical brighteners. The methodologies outlined in this guide provide a framework for the detailed characterization of its spectral properties. Further research to quantify the fluorescence quantum yield and systematically investigate solvatochromic effects would provide a more complete photophysical profile of this important compound, aiding in its optimization for current applications and the development of new technologies.

References

A Technical Guide to the Excitation and Emission Spectra of Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Fluorescent Brightener 134 (FBA 134), a widely used optical brightening agent. Understanding its excitation and emission characteristics is crucial for its application in various research and development fields, including its use as a fluorescent marker and in formulation studies.

Core Photophysical Properties

This compound, also known as C.I. This compound, is a stilbene-based dye.[1][2] Like other optical brighteners, it absorbs light in the near-ultraviolet (UV) range and emits it in the blue portion of the visible spectrum, leading to a perception of whiteness and brightness.[3][4][5]

Spectral Characteristics

The key spectral data for this compound are summarized in the table below. It's important to note that the solvent environment can influence the precise excitation and emission maxima.[6][7]

PropertyValueReference
Maximum Absorption Wavelength (λex) 348 - 350 nm[1]
Maximum Emission Wavelength (λem) ~440 nm[3][4]

Experimental Protocol: Determination of Excitation and Emission Spectra

The following provides a generalized, yet detailed, methodology for characterizing the spectral properties of this compound in a laboratory setting using a fluorescence spectrophotometer.

Materials and Equipment
  • This compound (Technical Grade)[8]

  • Spectroscopy-grade solvent (e.g., ethanol, dimethyl sulfoxide)

  • Fluorescence spectrophotometer with a xenon lamp source[5]

  • Quartz cuvettes

  • Analytical balance and volumetric flasks

Procedure
  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for fluorescence measurement, avoiding inner filter effects. A typical starting concentration for analysis is in the µg/mL range.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths. A common starting point is 5 nm for both.[4]

  • Excitation Spectrum Measurement:

    • Fill a quartz cuvette with the diluted this compound solution.

    • Set the emission wavelength to the expected maximum (~440 nm).

    • Scan a range of excitation wavelengths, for instance, from 300 nm to 400 nm.

    • The resulting spectrum will show the optimal wavelength at which the molecule absorbs energy to produce fluorescence, which is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Using the same sample, set the excitation wavelength to the determined λex (around 348-350 nm).

    • Scan a range of emission wavelengths, for example, from 400 nm to 600 nm.

    • The resulting spectrum will display the wavelengths of light emitted by the sample, with the peak representing the emission maximum (λem).

  • Data Analysis:

    • Record the λex and λem values.

    • For quantitative analysis, a calibration curve can be generated by measuring the fluorescence intensity of a series of known concentrations.

Visualizing the Process of Fluorescence

The following diagram illustrates the fundamental principle of fluorescence, which underpins the function of this compound.

Fluorescence_Principle cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Molecule at Ground State S1 Molecule at Excited State S1->S0 Emission (Fluorescence) Visible_Photon Visible Photon (e.g., 440 nm) UV_Photon UV Photon (e.g., 350 nm) UV_Photon->S0 Excitation (Absorption) Spectral_Characterization_Workflow Start Start: Prepare FBA 134 Stock Solution Dilution Prepare Serial Dilutions Start->Dilution Set_Emission Set Emission Wavelength to ~440 nm Dilution->Set_Emission Scan_Excitation Scan Excitation Wavelengths (300-400 nm) Set_Emission->Scan_Excitation Determine_Ex_Max Identify Excitation Maximum (λex) Scan_Excitation->Determine_Ex_Max Set_Excitation Set Excitation Wavelength to λex Determine_Ex_Max->Set_Excitation Scan_Emission Scan Emission Wavelengths (400-600 nm) Set_Excitation->Scan_Emission Determine_Em_Max Identify Emission Maximum (λem) Scan_Emission->Determine_Em_Max End End: Record Spectra Determine_Em_Max->End

References

Navigating the Solubility Landscape of Fluorescent Brightener 134: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescent Brightener 134 (FB 134), a widely used optical brightening agent. Understanding the solubility of this compound is critical for its effective application in various fields, including its potential use in research and development. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility profile.

Core Data: Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)Observations
WaterH₂O18.0214.11 g/L20Good solubility.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Slightly soluble; 40 mg/mL for stock solutionNot SpecifiedA concentration of 40 mg/mL is used for creating a mother liquor, which may not represent the saturation point.[2]
MethanolCH₄O32.04Slightly solubleNot SpecifiedQualitative assessment.[3]
Water (Heated)H₂O18.02Slightly solubleNot SpecifiedHeating improves solubility.[3]

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in specific solvents of interest, this section outlines detailed experimental methodologies.

Method 1: Visual (Qualitative) Assessment of Solubility

This method provides a rapid preliminary assessment of solubility.

Materials:

  • This compound powder

  • A range of solvents (e.g., water, ethanol, acetone, toluene, etc.)

  • Small glass vials or test tubes with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a clean, dry vial.

  • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Allow the mixture to stand at a controlled temperature (e.g., room temperature, 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at that concentration. If solid particles are present, the compound is considered insoluble or partially soluble.

Method 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a precise method for quantifying the concentration of a solute in a saturated solution.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Analytical column suitable for the analysis of stilbene (B7821643) derivatives

  • Saturated solution of this compound in the solvent of interest

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

Procedure:

  • Preparation of Saturated Solution: Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium.

  • Sample Filtration: Carefully filter the supernatant of the saturated solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.

  • Solubility Calculation: Calculate the original concentration in the saturated solution, which represents the solubility, by accounting for the dilution factor.

Method 3: Fluorescence Spectroscopy for Quantitative Analysis

This method is particularly suitable for fluorescent compounds and offers high sensitivity.

Materials:

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Saturated solution of this compound

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the fluorescence intensity of each standard at the excitation and emission maxima. Plot a graph of fluorescence intensity versus concentration to create a calibration curve.

  • Prepare and Filter Saturated Solution: As described in the HPLC method, prepare a saturated solution and filter it to remove undissolved solids.

  • Dilution: Accurately dilute the clear filtrate to a concentration where the fluorescence intensity falls within the linear range of the calibration curve.

  • Measure Fluorescence: Measure the fluorescence intensity of the diluted sample.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution, accounting for the dilution.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G start Start: Obtain Pure This compound qualitative Perform Qualitative Solubility Test (Visual) start->qualitative quantitative Perform Quantitative Solubility Measurement qualitative->quantitative If soluble or partially soluble hplc HPLC Method quantitative->hplc Select Method spectro Fluorescence Spectroscopy Method quantitative->spectro Select Method end End: Report Solubility Data (e.g., g/L, mg/mL) hplc->end spectro->end

References

Technical Guide: Health and Safety of Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling Fluorescent Brightener 134.

Introduction

This compound, also known as C.I. This compound, is a chemical compound used to enhance the whiteness and brightness of various materials. Its application in research and development, particularly in fields related to drug development, necessitates a thorough understanding of its health and safety profile. This guide provides a comprehensive overview of the available toxicological data, safety precautions, and handling procedures for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 3426-43-5
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂
Molecular Weight 814.76 g/mol
Appearance Slight yellowish powder
Melting Point >360 °C
Solubility Not available
Stability Stable under recommended temperatures and pressures.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides, Sodium oxides, Sulfur oxides.

Toxicological Information

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most Safety Data Sheets indicate that acute toxicity data (LD50) is "not available". However, based on the available information, the primary hazards are related to irritation.

Table 2: Summary of Toxicological Hazards

EndpointObservationGHS Classification
Acute Oral Toxicity Data not availableNot classified
Acute Dermal Toxicity Data not availableNot classified
Acute Inhalation Toxicity Data not availableNot classified
Skin Corrosion/Irritation Causes skin irritation.Skin Irrit. 2
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Irrit. 2A
Respiratory Sensitization Data not availableNot classified
Skin Sensitization Data not availableNot classified
Germ Cell Mutagenicity Data not availableNot classified
Carcinogenicity Not classified by IARC, NTP, or OSHA.Not classified
Reproductive Toxicity Data not availableNot classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.STOT SE 3 (Respiratory system)
Specific Target Organ Toxicity (Repeated Exposure) Data not availableNot classified
Aspiration Hazard Data not availableNot classified
Toxicological Data on Structurally Related Compounds

Due to the lack of specific data for this compound, information on structurally similar compounds can provide some insight. For instance, a developmental toxicity study on a related compound, Fluorescent Brightener C.I. 220, in rabbits showed a NOAEL (No-Observed-Adverse-Effect Level) for maternal and developmental toxicity at 100 mg/kg bw/day. However, it is crucial to note that these are different compounds, and their toxicological profiles may not be identical.

Experimental Protocols

  • Skin Irritation: OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

  • Eye Irritation: OECD Guideline 405 (Acute Eye Irritation/Corrosion)

  • Acute Oral Toxicity: OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

These protocols involve the application of the substance to the skin or eyes of laboratory animals (typically rabbits) or administration via oral gavage to rats, followed by observation for signs of toxicity over a specified period.

Hazard Communication and Logical Relationships

Effective hazard communication is paramount for ensuring the safe handling of any chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this purpose.

Hazard_Communication cluster_product This compound cluster_hazards Hazard Identification cluster_communication Hazard Communication cluster_elements Label Elements Product Chemical Product Skin_Irrit Skin Irritation (Category 2) Product->Skin_Irrit is a Eye_Irrit Eye Irritation (Category 2A) Product->Eye_Irrit is a Resp_Irrit Respiratory Irritation (STOT SE 3) Product->Resp_Irrit is a SDS Safety Data Sheet (SDS) Skin_Irrit->SDS Eye_Irrit->SDS Resp_Irrit->SDS Label Product Label SDS->Label Pictogram GHS07 (Exclamation Mark) Label->Pictogram Signal_Word Signal Word: Warning Label->Signal_Word Hazard_Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Label->Hazard_Statements Precautionary_Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 Label->Precautionary_Statements

Caption: Hazard Communication Workflow for this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Ventilation Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Hygiene Wash skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.
Storage Conditions Store in a well-ventilated place. Keep container tightly closed. Store locked up.

First Aid and Emergency Procedures

In the event of exposure or an emergency, the following first aid measures should be taken.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth.
Spill Response Workflow

A systematic approach to spill management is critical to prevent wider contamination and exposure.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Severity Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow local regulations) Decontaminate->Dispose Report Report the Incident Dispose->Report

Unveiling the Glow: A Technical Guide to the Fluorescence Mechanism in Triazinylaminostilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of triazinylaminostilbene derivatives, a class of compounds pivotal in various applications, including fluorescent whitening agents and potential pharmacological probes. This document provides a comprehensive overview of their synthesis, photophysical properties, and the intricate mechanisms underlying their characteristic luminescence.

The Foundation of Fluorescence: Synthesis and Molecular Structure

The fluorescence of triazinylaminostilbene derivatives is intrinsically linked to their molecular architecture. These compounds are typically synthesized through a multi-step process, often starting from 4,4'-diaminostilbene-2,2'-disulfonic acid. This precursor undergoes reactions with cyanuric chloride, followed by the introduction of various amino substituents to the triazine rings. The specific nature of these substituents plays a crucial role in modulating the photophysical properties of the final molecule.

A general synthetic pathway involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride, followed by the stepwise substitution of the remaining chlorine atoms on the triazine rings with different amines. This modular synthesis allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its absorption and emission characteristics.

The Heart of the Matter: The Mechanism of Fluorescence

The fluorescence in triazinylaminostilbene derivatives originates from the interplay of its core components: the stilbene (B7821643) backbone, which acts as the primary fluorophore, and the triazinylamino substituents, which function as powerful auxochromes. The process can be broken down into the following key stages:

  • Excitation: The process begins with the absorption of a photon of ultraviolet (UV) light by the molecule. This absorption excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S1). The extensive π-conjugation of the stilbene core is crucial for this initial absorption step.

  • Vibrational Relaxation: Following excitation, the molecule rapidly loses some of its excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S1 state. This is a very fast process, typically occurring on the picosecond timescale.

  • Fluorescence Emission: From the relaxed S1 state, the molecule can return to the ground state (S0) by emitting a photon of light. This emitted light has lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The color of the emitted light, typically in the blue region of the visible spectrum, is a hallmark of these compounds.

  • Non-Radiative Decay: Fluorescence is not the only de-excitation pathway. The excited molecule can also return to the ground state through non-radiative processes such as internal conversion and intersystem crossing to a triplet state. The efficiency of fluorescence, known as the quantum yield, is determined by the competition between these radiative and non-radiative pathways.

A critical aspect influencing the fluorescence of these derivatives is the potential for Excited-State Intramolecular Proton Transfer (ESIPT) . In molecules with appropriate proton donor and acceptor groups, the transfer of a proton can occur in the excited state, leading to a tautomeric form with different emission properties. This can result in a large Stokes shift and dual fluorescence, providing a sensitive mechanism for probing the molecular environment.

Quantifying the Glow: Photophysical Properties

The fluorescence of triazinylaminostilbene derivatives is characterized by several key quantitative parameters. The following tables summarize representative data for various derivatives, highlighting the influence of substituent groups on their photophysical properties.

Derivative SubstituentAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Methoxy-trans-stilbene (MTS-1)330385550.691.25
Methoxy-trans-stilbene (MTS-4)328383550.651.35
Methoxy-trans-stilbene (MTS-7)329386570.681.28
Methoxy-trans-stilbene (MTS-3)325378530.070.82
Methoxy-trans-stilbene (MTS-6)327380530.120.95
Methoxy-trans-stilbene (MTS-10)332390580.151.05
Methoxy-trans-stilbene (MTS-13)335395600.181.15

Data for methoxy-trans-stilbene analogs are presented as a reference for stilbene-type fluorescence properties.[1]

Behind the Scenes: Experimental Protocols

The characterization of the fluorescent properties of triazinylaminostilbene derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of Triazinylaminostilbene Derivatives (General Procedure)
  • Reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride: A solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with a stoichiometric amount of cyanuric chloride in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent system) at a controlled temperature (typically 0-5 °C) and pH.

  • First Substitution: The desired amine is added to the reaction mixture to substitute one of the remaining chlorine atoms on the triazine ring. The reaction temperature and pH are carefully controlled to ensure selective substitution.

  • Second Substitution: A second amine (which can be the same as or different from the first) is then added to substitute the final chlorine atom on the triazine ring. The reaction conditions are again optimized for this step.

  • Isolation and Purification: The final product is isolated by precipitation, filtration, and washing. Purification is typically achieved through recrystallization or column chromatography.

Fluorescence Spectroscopy
  • Sample Preparation: Solutions of the triazinylaminostilbene derivatives are prepared in a suitable solvent (e.g., ethanol, water, or dimethylformamide) at a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: A fluorescence spectrophotometer is used to record the emission and excitation spectra.

  • Data Acquisition:

    • Excitation Spectrum: The emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned.

    • Emission Spectrum: The excitation wavelength is fixed at the maximum of the absorption band, and the emission wavelength is scanned.

  • Data Analysis: The wavelengths of maximum absorption and emission are determined from the respective spectra, and the Stokes shift is calculated as the difference between these two values.

Fluorescence Quantum Yield Determination (Relative Method)
  • Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same spectral region as the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Absorbance Matching: A series of solutions of both the standard and the sample are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Fluorescence Measurement: The integrated fluorescence intensity of each solution is measured under identical experimental conditions (excitation wavelength, slit widths, etc.).

  • Data Analysis: A plot of integrated fluorescence intensity versus absorbance is created for both the standard and the sample. The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and relationships.

Fluorescence_Mechanism cluster_ground_state Ground State (S0) S0 Ground State S1_vib Higher Vibrational Levels S0->S1_vib Absorption (UV Photon) S1 Lowest Vibrational Level S1_vib->S1 S1->S0 Fluorescence (Visible Photon) S1->S0 Internal Conversion (Non-radiative) Synthesis_Workflow start 4,4'-diaminostilbene-2,2'-disulfonic acid step1 React with Cyanuric Chloride start->step1 intermediate1 Dichlorotriazinylamino- stilbene derivative step1->intermediate1 step2 Add Amine 1 intermediate1->step2 intermediate2 Monochlorotriazinylamino- stilbene derivative step2->intermediate2 step3 Add Amine 2 intermediate2->step3 end Final Triazinylaminostilbene Derivative step3->end Quantum_Yield_Logic cluster_deactivation De-excitation Pathways Excited_State Excited State Population Radiative Radiative Decay (Fluorescence) Excited_State->Radiative k_r (Rate of radiative decay) NonRadiative Non-Radiative Decay (Internal Conversion, etc.) Excited_State->NonRadiative k_nr (Rate of non-radiative decay) Quantum_Yield Fluorescence Quantum Yield (ΦF) Radiative->Quantum_Yield ΦF = k_r / (k_r + k_nr)

References

An In-depth Technical Guide to Fluorescent Brightener 134: Discovery, History, and Core Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescent Brightener 134 (FB 134), a prominent member of the stilbene-based optical brightening agents. The document details its historical context, discovery, chemical and physical properties, a representative synthesis protocol, and its mechanism of action.

Introduction and Historical Context

The pursuit of "whiter-than-white" materials has been a long-standing endeavor in various industries. The story of optical brighteners began with the observation of fluorescence. In 1852, G.G. Stokes first described the phenomenon of fluorescence in uranium glass. However, it was not until the early 20th century that the potential of fluorescence for whitening was realized. In 1929, Paul Krais discovered that esculin, an extract from horse chestnut bark, could counteract the natural yellowing of materials by emitting blue fluorescence.

These natural brighteners had limitations, including poor light stability. This led to the development of synthetic optical brightening agents, with industrial applications emerging in the mid-1930s. The foundational structure for many of these synthetic brighteners is stilbene (B7821643), a hydrocarbon with a unique ability to absorb ultraviolet (UV) light and re-emit it as visible blue light. This emitted blue light effectively masks the inherent yellow tint of many materials, making them appear brighter and whiter.

The 1940s and 1950s saw significant advancements with the introduction of triazine-stilbene compounds. These derivatives offered improved solubility and were more effective on a wider range of materials, including the burgeoning synthetic fibers of the era. This compound, a disodium (B8443419) 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate, is a key example of this class of compounds, valued for its efficacy and stability. While the exact date of its discovery and the specific discoverer are not prominently documented in publicly available literature, its development falls within this period of intense innovation in fluorescent whitening agents.

Chemical and Physical Properties

This compound is a complex organic molecule with specific properties that make it an effective optical brightener. Its key chemical and physical characteristics are summarized in the table below.

PropertyValue
Chemical Name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
CAS Number 3426-43-5
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂
Molecular Weight 814.76 g/mol
Appearance Slight yellowish powder
Maximum Absorption Wavelength (λmax) 348-350 nm[1]
Fluorescence Emission Approximately 400-450 nm (typical for triazine-stilbene derivatives)[2][3]
Quantum Yield (Φ) High (typical for 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives is 0.82-0.91)[4]
Water Solubility 14.11 g/L at 20°C
Storage Store in a cool, dry place away from direct sunlight

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential reaction of cyanuric chloride with 4,4′-diaminostilbene-2,2′-disulfonic acid, followed by reaction with aniline (B41778) and methanol. The following is a representative experimental protocol for the synthesis of symmetrically substituted 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives, which is the class of compounds to which this compound belongs.

Experimental Protocol:

Step 1: First Condensation

  • A suspension of cyanuric chloride (2.0 parts) in a mixture of water (10 parts) and ice (10 parts) is prepared.

  • A neutralized aqueous solution of 4,4′-diaminostilbene-2,2′-disulfonic acid (1.0 part) is added to the cyanuric chloride suspension with stirring, maintaining the temperature at 0-5°C.

  • The reaction mixture is stirred for 2-3 hours at this temperature, while the pH is maintained at 6.5-7.5 by the addition of a dilute sodium carbonate solution.

  • The completion of the reaction is monitored by the disappearance of the free amino groups.

Step 2: Second Condensation

  • To the reaction mixture from Step 1, aniline (1.0 part) is added.

  • The temperature is raised to 20-30°C and the mixture is stirred for another 2-3 hours, maintaining the pH at 7.5-8.5 with sodium carbonate solution.

Step 3: Third Condensation

  • Sodium methoxide (B1231860) (a solution of sodium in methanol) is then added to the reaction mixture.

  • The temperature is raised to 80-90°C and the reaction is continued for 4-5 hours, maintaining the pH at 8.5-9.5.

  • The reaction is considered complete when the product precipitates.

Step 4: Isolation and Purification

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with a dilute salt solution and then with water.

  • The final product is dried in an oven to yield this compound as a slight yellowish powder.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps Cyanuric Chloride Cyanuric Chloride Step1 First Condensation (0-5°C, pH 6.5-7.5) Cyanuric Chloride->Step1 DADSDA 4,4'-diaminostilbene- 2,2'-disulfonic acid DADSDA->Step1 Aniline Aniline Step2 Second Condensation (20-30°C, pH 7.5-8.5) Aniline->Step2 Methanol Methanol Step3 Third Condensation (80-90°C, pH 8.5-9.5) Methanol->Step3 Step1->Step2 Step2->Step3 Step4 Isolation and Purification Step3->Step4 FB134 FB134 Step4->FB134 This compound

Caption: Synthesis workflow for this compound.

Mechanism of Action

The whitening effect of this compound is a photophysical process. The molecule absorbs high-energy photons in the near-ultraviolet region of the electromagnetic spectrum (around 350 nm) and, after a very short time, re-emits these photons as lower-energy photons in the blue region of the visible spectrum (around 400-450 nm). This process is known as fluorescence.

The key to this process is the stilbene core of the molecule, which contains a conjugated system of double bonds. This extended π-electron system allows for the absorption of UV radiation, exciting the molecule to a higher energy state. The subsequent relaxation to the ground state is accompanied by the emission of a photon of visible light.

It is important to note that the trans-isomer of the stilbene moiety is the fluorescent species. Exposure to UV light can cause a photoisomerization to the non-fluorescent cis-isomer. This can lead to a decrease in the brightening effect over time with prolonged exposure to sunlight.

Mechanism_of_Action UV_Light UV Light (350 nm) FB134_Ground FB 134 (Ground State, trans-isomer) UV_Light->FB134_Ground Absorption FB134_Excited FB 134 (Excited State) FB134_Ground->FB134_Excited Visible_Light Blue Light Emission (400-450 nm) FB134_Excited->Visible_Light Fluorescence Photoisomerization Photoisomerization FB134_Excited->Photoisomerization Whitening_Effect Perceived Whiteness Visible_Light->Whitening_Effect FB134_Cis FB 134 (cis-isomer, non-fluorescent) Photoisomerization->FB134_Cis

Caption: Mechanism of action for this compound.

Applications

This compound is primarily used in the textile and paper industries. In textiles, it is applied to cotton, wool, and synthetic fibers to enhance their whiteness. In the paper industry, it is added to the pulp or applied as a surface coating to produce brighter, whiter paper. Its good water solubility and affinity for cellulosic materials make it particularly effective in these applications.

Conclusion

This compound represents a significant development in the history of optical whitening agents. Its triazine-stilbene structure provides a stable and effective means of achieving high levels of whiteness in a variety of materials. Understanding its historical context, chemical properties, and mechanism of action is crucial for researchers and professionals working in fields that utilize fluorescence and optical brightening technologies. Further research into enhancing the photostability of such compounds could lead to even more durable and efficient whitening agents in the future.

References

Methodological & Application

Application Notes and Protocols for Fungal Staining with Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 is a stilbene-based fluorescent dye that serves as a rapid and effective tool for the visualization of fungal elements in various samples. Its high affinity for chitin (B13524) and cellulose (B213188), primary components of fungal cell walls, results in a strong blue fluorescence under ultraviolet (UV) excitation, enabling clear differentiation of fungal structures from background materials. This application note provides a detailed protocol for the use of this compound in fungal staining for microscopy, along with its mechanism of action and relevant technical data.

Principle and Mechanism of Action

This compound, a diaminostilbene derivative, functions through a non-covalent binding mechanism to the β-1,4-glycosidic linkages of chitin and cellulose polymers within the fungal cell wall. Upon binding, the molecule undergoes a conformational change that enhances its fluorescence. When excited with UV light, the bound dye emits a bright blue light, making the fungal hyphae, spores, and other structures clearly visible against a dark background. The addition of a potassium hydroxide (B78521) (KOH) solution aids in clearing the sample matrix, reducing background autofluorescence and improving the visibility of the stained fungal elements.

cluster_0 Staining Mechanism FB134 This compound Complex FB134-Chitin Complex FB134->Complex Binds to Chitin Fungal Cell Wall Chitin (β-1,4-linked N-acetylglucosamine) Chitin->Complex Fluorescence Blue Fluorescence (~435 nm) Complex->Fluorescence Emits UV UV Excitation (~350 nm) UV->Complex Excites cluster_workflow Fungal Staining Workflow start Start prep_slide Prepare Specimen on Microscope Slide start->prep_slide add_stain Add 1-2 drops of FB134 Working Solution prep_slide->add_stain incubate Incubate for 5-10 minutes add_stain->incubate coverslip Apply Coverslip incubate->coverslip microscopy Observe under Fluorescence Microscope coverslip->microscopy end End microscopy->end

Application Notes and Protocols for Fluorescent Brightener 134 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 is a stilbene-based fluorescent whitening agent traditionally used in the textile and paper industries to enhance whiteness.[1][2] Its intrinsic fluorescence, characterized by absorption of ultraviolet light and emission in the blue region of the visible spectrum, makes it a valuable tool for various applications in fluorescence microscopy.[3] This document provides detailed application notes and protocols for the use of this compound in biological research, with a focus on its potential for staining cellular structures and detecting protein aggregation.

Fluorescent brighteners, also known as optical brightening agents (OBAs), function by absorbing UV radiation (typically around 340-370 nm) and re-emitting it as blue light (around 420-470 nm).[3] This property can be harnessed in fluorescence microscopy to label specific cellular components or to probe changes in the cellular environment. While not a traditional fluorophore for targeted molecular labeling, its utility in visualizing structures like cell walls and its potential as a probe for protein aggregates are areas of growing interest.[4][5]

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its effective application in fluorescence microscopy.

PropertyValueReference
Chemical Name Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate[2]
CAS Number 3426-43-5[1][2]
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[1][6]
Molecular Weight 814.76 g/mol [1][7]
Appearance Slight yellowish to white powder[2][8]
Maximum Absorption Wavelength (λmax) 348-350 nm[2]
Solubility Soluble in water (up to 35 g/L at 90°C)[8]
Melting Point >360°C[3][9]

Applications in Fluorescence Microscopy

While primarily an industrial whitening agent, the fluorescent properties of compounds like this compound lend themselves to certain biological applications.

  • General Cellular Staining: Similar to other fluorescent brighteners like Calcofluor White, it can be used for non-specific staining of cellular structures, particularly in organisms with cell walls such as fungi, yeast, and plants. The dye intercalates into cellulose (B213188) and chitin.

  • Detection of Protein Aggregates: Certain fluorescent dyes can exhibit enhanced fluorescence upon binding to hydrophobic pockets exposed in aggregated proteins.[10][11] While specific data for this compound is limited in this area, its stilbene (B7821643) core is a feature shared by other amyloid-binding dyes like Thioflavin T. This suggests a potential application in studying protein misfolding diseases.[5]

Experimental Protocols

Protocol 1: General Staining of Fungal or Plant Cells

This protocol provides a general guideline for staining fungal hyphae or plant cells to visualize cell walls.

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fungal culture or plant tissue sample

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or equivalent UV excitation and blue emission filters)

Procedure:

  • Sample Preparation:

    • For fungal cultures, gently tease a small portion of the mycelium from the agar (B569324) plate and place it in a drop of PBS on a microscope slide.

    • For plant tissue, prepare thin sections of the desired tissue and place them in a drop of PBS on a microscope slide.

  • Staining:

    • Add a small drop of the this compound stock solution to the sample on the slide. A final concentration of 10-100 µg/mL is a good starting point.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Washing:

    • Gently wash the sample by adding a drop of fresh PBS to one side of the coverslip and drawing it through with absorbent paper on the opposite side. Repeat this process 2-3 times to remove excess dye and reduce background fluorescence.[12][13]

  • Mounting:

    • Mount the sample with a coverslip. For long-term storage, seal the edges of the coverslip with nail polish.[12]

  • Imaging:

    • Visualize the stained sample using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission (e.g., Ex: ~350 nm, Em: ~440 nm).

Workflow for General Cell Staining

G prep Sample Preparation stain Staining with FB 134 prep->stain wash Washing stain->wash mount Mounting wash->mount image Fluorescence Imaging mount->image

Workflow for staining cells with this compound.

Protocol 2: In Vitro Detection of Protein Aggregation

This protocol is a starting point for investigating the potential of this compound to detect protein aggregates in vitro. This is an exploratory application and may require significant optimization.

Materials:

  • Purified protein of interest (prone to aggregation)

  • Aggregation-inducing buffer (e.g., low pH, high temperature, or presence of denaturants)

  • Native (non-aggregating) buffer for control

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • 96-well black microplate with a clear bottom

  • Plate reader with fluorescence detection capabilities (or a fluorescence spectrophotometer)

Procedure:

  • Induce Aggregation:

    • Prepare solutions of your protein of interest in both the aggregation-inducing buffer and the native buffer. Incubate under conditions known to promote aggregation (e.g., 37°C with shaking) for a sufficient time. Include a buffer-only control.

  • Staining:

    • In a 96-well plate, add a small volume of the this compound stock solution to each well containing the aggregated protein, native protein, and buffer controls. A final dye concentration in the range of 1-10 µM is a reasonable starting point.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation set near 350 nm and emission collection around 440 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the samples containing aggregated protein to the native protein and buffer-only controls. A significant increase in fluorescence in the presence of aggregates would indicate that this compound can be used as a probe for aggregation of that specific protein.

Logical Flow for Protein Aggregation Assay

G start Start induce Induce Protein Aggregation start->induce prep_controls Prepare Native Protein & Buffer Controls start->prep_controls add_fb134 Add this compound induce->add_fb134 prep_controls->add_fb134 measure Measure Fluorescence add_fb134->measure analyze Analyze Data measure->analyze end End analyze->end

Workflow for in vitro protein aggregation detection.

Safety and Handling

This compound is intended for research use only.[1][7] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and eye protection.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

The toxicological properties of this compound have not been fully investigated.[9] Long-term exposure to some fluorescent whitening agents has raised health concerns, including potential carcinogenicity and bioaccumulation.[] Therefore, it is essential to handle this compound with care.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Excess dye not washed away- Autofluorescence from sample or media- Increase the number and duration of wash steps- Image in a fluorescence-free medium- Include an unstained control to assess autofluorescence
Weak or No Signal - Incorrect filter set- Dye concentration too low- Photobleaching- Ensure excitation and emission filters match the spectral properties of the dye- Optimize the staining concentration- Minimize exposure to excitation light; use an anti-fade mounting medium
Non-specific Staining - Dye aggregation- Hydrophobic interactions with other cellular components- Filter the stock solution before use- Optimize staining and washing conditions (e.g., buffer composition, temperature)

Conclusion

This compound presents an accessible and cost-effective option for certain applications in fluorescence microscopy, particularly for the visualization of cell walls in fungi and plants. Its potential as a probe for protein aggregation is an area that warrants further investigation. Researchers should carefully optimize staining protocols for their specific model systems and be mindful of the limited photophysical data and toxicological information available for this compound in biological contexts.

References

Staining Yeast Cell Walls with Fluorescent Brightener 134: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 is a stilbene-based fluorescent dye used as an optical brightener. In microbiological research, it serves as a valuable tool for the visualization and quantification of chitin (B13524) in yeast cell walls. By binding non-covalently to chitin, a key polysaccharide in the fungal cell wall, this compound allows for the rapid assessment of cell wall integrity, bud scar formation, and overall cell morphology. Its fluorescence provides a clear and quantifiable signal, making it suitable for a range of applications from basic research to high-throughput screening in drug discovery.

This document provides detailed application notes and protocols for the use of this compound in staining yeast cell walls. While specific data for this compound is limited, its structural similarity to the well-characterized Fluorescent Brightener 28 (also known as Calcofluor White M2R) allows for the adaptation of established protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[1][2]
Molecular Weight 814.76 g/mol [1][2]
Appearance Slight yellowish powder[3]
Maximum Absorption (λex) 348-350 nm[3]
Maximum Emission (λem) ~430-435 nm (inferred from Fluorescent Brightener 28)[4][5]

Mechanism of Action

This compound, like other stilbene-based brighteners, binds to β-1,3 and β-1,4 polysaccharides. In yeast, its primary target is chitin, a polymer of N-acetylglucosamine that is a crucial component of the cell wall, particularly enriched in bud scars.[6] The binding of the dye to chitin is non-covalent and results in a significant increase in fluorescence emission, allowing for the specific visualization of chitin-rich structures under a fluorescence microscope.[7] This interaction can also interfere with cell wall assembly, and at higher concentrations, stilbene (B7821643) brighteners can exhibit fungicidal properties.[8]

Applications in Yeast Research

  • Visualization of Cell Wall and Bud Scars: Enables clear imaging of the yeast cell wall and the chitin-rich bud scars, which can be used to determine the replicative age of a cell.[3]

  • Quantification of Chitin Content: The fluorescence intensity of the stained cells can be correlated with the amount of chitin, providing a quantitative measure of cell wall composition.[9]

  • Assessment of Cell Wall Integrity: Changes in cell wall structure due to genetic mutations, drug treatment, or environmental stress can be monitored by observing alterations in staining patterns.

  • High-Throughput Screening: The simple and rapid staining protocol is amenable to high-throughput screening assays for compounds that affect cell wall synthesis or integrity.

Experimental Protocols

The following protocols are based on established methods for the closely related Fluorescent Brightener 28 (Calcofluor White M2R) and should be optimized for specific yeast strains and experimental conditions.

Protocol 1: General Staining of Yeast Cells for Microscopy

This protocol is suitable for the routine visualization of yeast cell walls and bud scars.

Materials:

  • Yeast culture (e.g., Saccharomyces cerevisiae)

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Phosphate-buffered saline (PBS) or appropriate imaging buffer

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation)

Procedure:

  • Harvest yeast cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Wash the cells once with PBS to remove residual media.

  • Resuspend the cell pellet in PBS to the desired cell density.

  • Add this compound stock solution to the cell suspension to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.

  • Incubate for 10-20 minutes at room temperature, protected from light.[1]

  • (Optional) Wash the cells once with PBS to remove unbound dye and reduce background fluorescence.

  • Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.

  • Observe the cells using a fluorescence microscope with UV excitation (e.g., ~350-360 nm) and blue emission (e.g., ~430-460 nm).[4]

Protocol 2: Quantitative Analysis of Chitin Content

This protocol allows for the quantification of relative chitin content in a yeast population using a microplate reader.

Materials:

  • Yeast cultures grown under different conditions

  • This compound staining solution (e.g., 10 µM in PBS)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection capabilities (excitation ~350 nm, emission ~435 nm)

Procedure:

  • Grow yeast cultures to the desired growth phase.

  • Harvest a fixed volume of each culture and wash the cells with PBS.

  • Resuspend the cells in PBS to a standardized cell density (e.g., OD₆₀₀ of 0.5).

  • Pipette 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with PBS only as a blank.

  • Add 100 µL of this compound staining solution to each well.

  • Incubate for 20 minutes at room temperature in the dark.

  • Measure the fluorescence intensity using a microplate reader.

  • Subtract the blank reading from all measurements and normalize the fluorescence intensity to the cell number or OD₆₀₀ if initial densities varied.

Data Presentation

The following table summarizes typical experimental parameters for yeast cell wall staining with fluorescent brighteners.

ParameterRecommended RangeNotes
Stain Concentration 5 - 25 µMHigher concentrations may inhibit growth.[1][10]
Incubation Time 10 - 30 minutesLonger times may be needed for some strains.[1][7]
Incubation Temperature Room Temperature or 30°C
Excitation Wavelength ~350 - 360 nm[4]
Emission Wavelength ~430 - 460 nm[4]

Signaling Pathway and Experimental Workflow

Staining with this compound can be used to study the Cell Wall Integrity (CWI) pathway in yeast. This pathway is a critical signaling cascade that regulates cell wall biogenesis in response to stress. A simplified diagram of the CWI pathway leading to chitin synthesis is shown below.

CWI_Pathway Wsc1 Wsc1/Mid2 Rom2 Rom2 (GEF) Wsc1->Rom2 Rho1_GDP Rho1-GDP Rho1_GTP Rho1-GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Rom2->Rho1_GDP activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (TF) Slt2->Rlm1 phosphorylates CHS_genes CHS Genes Rlm1->CHS_genes Chs3 Chs3 CHS_genes->Chs3 expression Chitin Chitin Chs3->Chitin Staining Staining Chitin->Staining Fluorescent Signal Stress Cell Wall Stress (e.g., Drug Treatment) Stress->Wsc1 Microscopy Microscopy Staining->Microscopy Microscopy/ Plate Reader

Caption: Simplified Cell Wall Integrity (CWI) pathway in yeast leading to chitin synthesis.

The experimental workflow for analyzing the effects of a compound on the yeast cell wall using this compound is depicted below.

Experimental_Workflow Start Yeast Culture Treatment Treat with Compound (and control) Start->Treatment Incubation Incubate Treatment->Incubation Harvest Harvest and Wash Cells Incubation->Harvest Staining Stain with This compound Harvest->Staining Analysis Data Acquisition Staining->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy PlateReader Microplate Reader Analysis->PlateReader Interpretation Data Analysis and Interpretation Microscopy->Interpretation PlateReader->Interpretation

References

Application Notes and Protocols for Fluorescent Brightener 134 in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general properties of stilbene-based fluorescent whitening agents and published data on structurally related compounds. Fluorescent Brightener 134 is primarily an industrial optical brightener, and its application in biological imaging is not well-documented in peer-reviewed literature. Therefore, the information provided herein should be considered as a starting point for research and development, and all protocols require optimization for specific experimental systems. The toxicological properties of this compound in biological systems have not been fully elucidated; appropriate safety precautions should be taken.

Introduction

This compound (also known as C.I. Fluorescent Brightener 90) is a disulfonated stilbene-triazine derivative traditionally used in the textile and paper industries to enhance whiteness. Its inherent fluorescence, characterized by ultraviolet (UV) excitation and blue light emission, presents potential for its use as a fluorescent probe in biological imaging. This document provides an overview of its potential applications, photophysical properties, and detailed protocols for its use in cellular imaging.

Potential Applications in Biological Imaging

Based on the properties of related stilbene (B7821643) derivatives, this compound may be explored for the following applications:

  • Plasma Membrane Staining: Due to its charged and likely cell-impermeant nature, it may serve as a probe to visualize the outer leaflet of the plasma membrane in live cells.

  • Endocytosis and Membrane Trafficking Studies: Its potential binding to the cell surface could allow for the visualization of internalization pathways.

  • General Cellular Counterstain: In fixed and permeabilized cells, it may act as a general cytoplasmic or nuclear stain, although specificity would need to be determined.

  • Toxicity and Cell Viability Assays: Changes in cellular uptake or localization of the dye could potentially be used as an indicator of cellular stress or membrane integrity.

Data Presentation: Physicochemical and Photophysical Properties

A summary of the known and estimated properties of this compound is provided in Table 1. It is crucial to experimentally determine the photophysical properties in the specific buffer and cellular environment for accurate quantitative imaging.

PropertyValueCitation
Chemical Name Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate[1][2]
Synonyms C.I. Fluorescent Brightener 90, FBA 134[3]
CAS Number 3426-43-5[3][4]
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[2][4]
Molecular Weight 814.76 g/mol [2][3]
Excitation Maximum (λex) ~340 - 370 nm (in UV range) (Estimated)General Knowledge
Emission Maximum (λem) ~420 - 470 nm (in blue range) (Estimated)General Knowledge
Quantum Yield (Φ) Not Determined in Biological Buffers
Molar Extinction Coefficient (ε) Not Determined in Biological Buffers
Solubility Soluble in water[5]
Storage Store at 2-8°C, protect from lightVendor Data

Experimental Protocols

The following are suggested starting protocols for utilizing this compound in biological imaging. Optimization of dye concentration, incubation time, and imaging parameters is essential.

Live-Cell Plasma Membrane Staining

This protocol is designed for staining the plasma membrane of live adherent mammalian cells.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with DAPI or similar filter set (UV excitation, blue emission)

Protocol:

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in sterile PBS.

    • Dilute the stock solution in live-cell imaging medium to a final working concentration. A starting range of 1-10 µM is recommended.

  • Cell Preparation:

    • Grow cells to 70-80% confluency on a suitable imaging vessel.

    • Gently wash the cells twice with pre-warmed PBS.

  • Staining:

    • Replace the PBS with the pre-warmed staining solution containing this compound.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., Excitation: 360/40 nm, Emission: 460/50 nm).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

Workflow for Live-Cell Plasma Membrane Staining

Live_Cell_Staining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_cells Culture Adherent Cells wash1 Wash Cells with PBS prep_cells->wash1 prep_dye Prepare Staining Solution (1-10 µM) stain Incubate with Dye (15-30 min) prep_dye->stain wash1->stain wash2 Wash Cells with Medium stain->wash2 image Fluorescence Microscopy wash2->image

Workflow for live-cell plasma membrane staining.
Fixed-Cell Staining

This protocol can be used for staining fixed and permeabilized cells. The localization of the dye in fixed cells is currently unknown and needs to be determined experimentally.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Cells cultured on coverslips

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a 1-10 µM solution of this compound in PBS.

    • Incubate the fixed and permeabilized cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with a DAPI filter set.

Workflow for Fixed-Cell Staining

Fixed_Cell_Staining cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps culture Culture Cells on Coverslips fix Fix with 4% PFA culture->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize stain Incubate with Fluorescent Brightener 134 (30 min) permeabilize->stain wash Wash with PBS stain->wash mount Mount Coverslip wash->mount image Image mount->image

Workflow for fixed-cell staining.

Potential Signaling Pathway Interactions (Hypothetical)

There is no direct evidence of this compound interacting with specific signaling pathways. However, based on the behavior of other membrane-impermeable fluorescent probes, its application could potentially be used to study:

  • Membrane Integrity and Cell Death: A compromised plasma membrane, a hallmark of necrotic cell death, would likely allow the dye to enter the cell, leading to a significant increase in intracellular fluorescence. This could be used to differentiate between live and dead cells.

  • Endocytic Pathway Dynamics: If the dye is internalized, it could serve as a tracer for endocytic vesicles. Co-localization studies with known markers for early endosomes (e.g., EEA1), late endosomes (e.g., Rab7), and lysosomes (e.g., LAMP1) could elucidate the trafficking route.

Hypothetical Pathway for Monitoring Membrane Integrity

Membrane_Integrity_Pathway live_cell Live Cell (Intact Plasma Membrane) no_signal Low/No Signal live_cell->no_signal dead_cell Dead Cell (Compromised Plasma Membrane) dye_inside Intracellular Fluorescence dead_cell->dye_inside dye_outside This compound (Extracellular) dye_outside->live_cell No Entry dye_outside->dead_cell Entry high_signal High Signal dye_inside->high_signal

Hypothetical use in assessing membrane integrity.

Safety and Handling

  • This compound is intended for research use only.[4]

  • It may cause skin and serious eye irritation.[6]

  • Avoid inhalation of dust.[6]

  • Wear appropriate personal protective equipment (gloves, eye protection).

  • The long-term effects on human health are not known.[6] Some fluorescent whitening agents are reported to be difficult to metabolize and may accumulate in the body.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Inadequate washing- Dye concentration too high- Increase the number and duration of wash steps.- Titrate the dye concentration to find the optimal signal-to-noise ratio.
No/Weak Signal - Dye concentration too low- Incompatible filter set- Photobleaching- Increase the dye concentration.- Ensure the excitation and emission filters match the spectral properties of the dye.- Minimize exposure to excitation light; use an anti-fade mounting medium for fixed cells.
Cell Toxicity (Live Imaging) - Dye concentration too high- Prolonged incubation- Reduce the dye concentration.- Decrease the incubation time.- Perform a cell viability assay (e.g., with a live/dead stain) to assess toxicity.
Non-specific Staining - Dye aggregation- Inherent properties of the dye- Ensure the stock solution is fully dissolved.- For fixed cells, blocking with serum or BSA may reduce non-specific binding.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134, widely known in biological applications as Calcofluor White, is a versatile fluorescent dye with a strong affinity for cellulose (B213188) and chitin (B13524).[1] This property makes it an invaluable tool for the rapid visualization of cell walls in a variety of organisms, including fungi, yeasts, algae, and plants.[2] Its ability to produce a brilliant blue-white or apple-green fluorescence under ultraviolet (UV) or blue light excitation allows for clear demarcation of cellular structures, aiding in identification, quantification, and morphological studies.[1][3] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for cell staining.

Principle of Staining

This compound is a non-specific, chemifluorescent dye that functions by binding to β1-3 and β1-4 polysaccharide linkages found in cellulose and chitin.[4] Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. The molecule absorbs light in the near-UV range (peak absorbance around 347 nm) and emits in the blue region of the visible spectrum (peak emission around 475 nm).[3] This straightforward binding mechanism allows for a rapid and simple staining procedure, often requiring minimal incubation time. For denser specimens, such as skin or nail scrapings, a clearing agent like 10% potassium hydroxide (B78521) (KOH) can be used in conjunction with the stain to improve visualization of the fungal elements.[1][3]

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. The following table summarizes recommended starting concentrations for various applications. It is advisable to perform a titration to determine the optimal concentration for your specific experimental setup.[2]

ApplicationOrganism/Cell TypeRecommended ConcentrationIncubation TimeReference
Staining in Liquid CultureSaccharomyces cerevisiae (Yeast)5 - 25 µM20 minutes[2]
General Fungal StainingVarious Fungi0.1% (w/v)1 minute[3][5][6]
Phytoplankton Parasite StainingAquatic Fungal Parasites1% (v/v) final concentrationNot specified[4]
Plant Cell Wall StainingPlant Seedlings0.1% (w/v) in ClearSee solution30 - 60 minutes[7]

Experimental Protocols

Protocol 1: General Staining of Fungal and Yeast Cells

This protocol is suitable for the rapid visualization of fungi and yeast in suspension or on a slide.

Materials:

  • This compound (Calcofluor White) stock solution (e.g., 1% w/v in distilled water)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing)

  • Microscope slides and coverslips

  • Pipettes

  • Fluorescence microscope with a DAPI or similar filter set

Procedure:

  • Place a drop of the cell suspension or specimen onto a clean microscope slide.[1][8]

  • Add one drop of the this compound working solution. A common working concentration is 0.1%.[3]

  • (Optional) For dense specimens, add one drop of 10% KOH to the slide to help clear cellular debris.[1][8]

  • Gently place a coverslip over the sample, avoiding air bubbles.[8]

  • Incubate at room temperature for 1 minute.[1][8]

  • Observe the slide under a fluorescence microscope using UV or blue light excitation. Fungal and yeast cell walls will fluoresce brightly.[1][8]

Protocol 2: Staining of Yeast Cells in Liquid Culture

This protocol is optimized for staining yeast, such as Saccharomyces cerevisiae, in a liquid culture medium.[2]

Materials:

  • This compound (Calcofluor White) stock solution (e.g., 5 mM in water)

  • Yeast cell culture

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) (optional, for washing)

  • Microcentrifuge tubes

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Culture yeast cells in the appropriate growth medium.[2]

  • (Optional) Centrifuge the cells and resuspend them in a clear imaging buffer like PBS or HBSS.[2]

  • Add this compound directly to the cell suspension to a final concentration of 5-25 µM.[2]

  • Incubate for 20 minutes at room temperature or 30°C, with gentle rocking and protected from light.[2]

  • (Optional) Wash the cells once with buffer to reduce background fluorescence before imaging.[2]

  • Image the cells using a fluorescence microscope with a DAPI filter set. Bud scars, which have a higher chitin concentration, will stain more intensely.[2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Start with Cell Sample prep_slide Place sample on slide start->prep_slide For Microscopy prep_culture Use cell culture directly start->prep_culture For Liquid Culture add_stain_slide Add Fluorescent Brightener 134 prep_slide->add_stain_slide add_stain_culture Add Fluorescent Brightener 134 to culture prep_culture->add_stain_culture add_koh Add 10% KOH (Optional Clearing) add_stain_slide->add_koh incubate_slide Incubate 1 min add_koh->incubate_slide incubate_culture Incubate 20 min add_stain_culture->incubate_culture image Fluorescence Microscopy (UV/Blue Excitation) incubate_slide->image wash Wash cells (Optional) incubate_culture->wash wash->image end Analyze Results image->end

Caption: A generalized workflow for cell staining with this compound.

Signaling Pathways

Currently, there is no established signaling pathway associated with the mechanism of action of this compound for cell staining. Its utility as a stain is based on its direct and non-specific binding to the polysaccharide components of the cell wall, a physical rather than a biological process. Therefore, a signaling pathway diagram is not applicable.

References

Application Notes and Protocols for Live-Cell Imaging with Stilbene-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stilbene-based fluorescent dyes are a versatile class of organic molecules widely utilized in live-cell imaging due to their unique photophysical properties. These properties include sensitivity to the microenvironment, which can be harnessed to probe cellular structures and processes. Stilbene (B7821643) derivatives have been successfully employed in a variety of applications, from staining specific organelles to detecting protein aggregates and monitoring dynamic cellular events. Their utility is underscored by the ability to design and synthesize derivatives with tailored characteristics, such as specific targeting moieties and optimized fluorescence outputs. This document provides detailed application notes and protocols for the use of stilbene-based fluorescent dyes in live-cell imaging.

Applications of Stilbene-Based Dyes in Live-Cell Imaging

Stilbene derivatives have been engineered for a range of applications in cellular biology, including:

  • Targeting Protein Aggregates and Amyloid Fibrils: Certain stilbene-based probes exhibit fluorescence upon binding to the cross-beta sheet structures characteristic of amyloid fibrils, making them valuable tools in the study of neurodegenerative diseases like Alzheimer's.[1]

  • Visualizing Cellular Organelles: Functionalized stilbenes can be designed to accumulate in specific organelles, such as mitochondria, enabling the study of their morphology and dynamics.

  • Detecting Metal Ions: Specific stilbene derivatives have been developed as chemosensors for detecting metal ions like Pb2+ in living cells.[2]

  • Investigating Protein Conformation: Some stilbene probes can differentiate between native and misfolded protein conformations by exhibiting distinct fluorescence spectra, which is crucial for studying protein folding and misfolding diseases.[3]

Quantitative Data of Stilbene-Based Fluorescent Dyes

The selection of a suitable fluorescent probe is critical for successful live-cell imaging. The following table summarizes key photophysical properties of several stilbene-based dyes to facilitate comparison and selection.

Dye Name/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Key Application/FeatureReference
trans-Stilbene (B89595)2903420.044 (in hexane)52Parent compound, environmental sensitivity[4]
Diphenyl Stilbene342408Not specified66General fluorescent compound[5]
4,4′-bis(2-benzoxazolyl)stilbene (BBS)~350~430≥ 0.88~80High quantum yield, photoisomerization[6]
Dicyanostilbene-derived Pb2+ probe400609Not specified209Large Stokes shift, two-photon absorption[7]
BODIPY-stilbene conjugate 11aNot specified665-680Not specifiedNot specifiedNear-infrared emission, targets β-amyloid plaques[8]
BODIPY-stilbene conjugate 11bNot specified665-680Not specifiedNot specifiedNear-infrared emission, targets β-amyloid plaques[8]
Naphthyl-based trans-stilbene 11Not specified>500 (bound to TTR)Not specified>100 (bound to TTR)Discriminates native and protofibrillar transthyretin[3]
Naphthyl-based trans-stilbene 14Not specified>500 (bound to TTR)Not specified>100 (bound to TTR)Discriminates native and protofibrillar transthyretin[3]

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a general framework for staining live cells with stilbene-based fluorescent dyes. Optimization of dye concentration and incubation time is crucial for each specific dye and cell type to achieve a good signal-to-noise ratio while minimizing cytotoxicity.[9]

Materials:

  • Stilbene-based fluorescent dye stock solution (e.g., in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)[10]

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides at a suitable density to reach 60-80% confluency on the day of imaging.

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Staining:

    • Prepare a fresh working solution of the stilbene-based dye in pre-warmed live-cell imaging medium. The final concentration should be optimized, typically in the nanomolar to low micromolar range.

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂. Protect from light.

  • Washing (Optional but Recommended):

    • To reduce background fluorescence, gently remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.[2]

    • After the final wash, add fresh pre-warmed imaging medium to the cells.

  • Imaging:

    • Place the dish or slide on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for a few minutes before starting image acquisition.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while maintaining an adequate signal-to-noise ratio.[11]

    • Acquire images using the appropriate filter sets for the specific stilbene dye.

Live_Cell_Staining_Workflow General workflow for live-cell staining and imaging. cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_plating Plate cells on glass-bottom dish cell_culture Culture to 60-80% confluency cell_plating->cell_culture wash_pbs Wash cells with pre-warmed PBS cell_culture->wash_pbs prepare_dye Prepare dye working solution add_dye Incubate with dye (15-60 min) prepare_dye->add_dye wash_media Wash cells with imaging medium add_dye->wash_media add_media Add fresh imaging medium wash_media->add_media acquire_images Acquire images on microscope add_media->acquire_images

Caption: General workflow for live-cell staining and imaging.

Protocol 2: Imaging of Protein Aggregates with Stilbene-Based Dyes

This protocol is tailored for the detection of intracellular protein aggregates, such as those found in models of neurodegenerative diseases, using stilbene-based probes that exhibit enhanced fluorescence upon binding to these structures.

Materials:

  • Cell line expressing an aggregate-prone protein (e.g., Huntingtin with polyQ expansion, or Aβ peptides)

  • Stilbene-based amyloid-binding dye (e.g., a derivative of X-34)

  • Live-cell imaging medium

  • PBS, pre-warmed to 37°C

  • Glass-bottom dishes

  • Confocal or spinning-disk fluorescence microscope

Procedure:

  • Cell Culture and Induction of Aggregation:

    • Culture cells on glass-bottom dishes.

    • If using an inducible expression system, treat cells with the appropriate inducer (e.g., doxycycline) to trigger the expression of the aggregate-prone protein. Allow sufficient time for aggregate formation (typically 24-48 hours).

  • Dye Loading:

    • Prepare a working solution of the stilbene-based amyloid-binding dye in pre-warmed live-cell imaging medium. Optimal concentrations should be determined empirically but are often in the range of 1-10 µM.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.

    • Add fresh imaging medium to the cells.

    • Image the cells immediately using a confocal or spinning-disk microscope to obtain high-resolution images of the fluorescently labeled protein aggregates. Use appropriate laser lines and emission filters for the selected dye.

Protein_Aggregation_Imaging_Workflow Workflow for imaging protein aggregates. start Culture cells expressing aggregate-prone protein induce Induce protein expression (if applicable) start->induce stain Stain with stilbene-based amyloid-binding dye induce->stain wash Wash to remove unbound dye stain->wash image Image fluorescent aggregates (Confocal/Spinning-disk) wash->image analyze Analyze aggregate morphology and distribution image->analyze

Caption: Workflow for imaging protein aggregates.

Signaling Pathway Visualization

Mitochondrial Fission and Fusion Dynamics

Stilbene-based dyes that localize to mitochondria can be used to study the dynamic processes of mitochondrial fission and fusion. These events are crucial for maintaining mitochondrial health and cellular homeostasis. The diagram below illustrates the key protein machinery involved in these opposing processes. Live-cell imaging with mitochondrial stilbene probes allows for the real-time visualization of changes in mitochondrial morphology resulting from the activity of these proteins.

Mitochondrial_Dynamics Core machinery of mitochondrial fission and fusion. cluster_fusion Mitochondrial Fusion cluster_fission Mitochondrial Fission MFN1_2 MFN1/2 (Outer Membrane) Mitochondria Mitochondrial Network MFN1_2->Mitochondria Promotes Fusion OPA1 OPA1 (Inner Membrane) OPA1->Mitochondria Promotes Fusion DRP1 DRP1 (Cytosolic GTPase) FIS1 FIS1 (Outer Membrane Receptor) FIS1->DRP1 Recruits Mitochondria->DRP1 Recruits for Fission

Caption: Core machinery of mitochondrial fission and fusion.

Conclusion

Stilbene-based fluorescent dyes offer a powerful and adaptable toolkit for live-cell imaging. Their diverse applications, ranging from organelle staining to the detection of specific molecular events, make them invaluable for researchers in cell biology and drug development. The protocols and data presented here provide a foundation for the effective use of these probes. As with any fluorescent imaging technique, careful optimization of experimental conditions is paramount to obtaining high-quality, reproducible data while maintaining cell health. The continued development of novel stilbene derivatives with improved photostability, brightness, and targeting specificity will undoubtedly further expand their utility in elucidating complex cellular processes.

References

Application Notes and Protocols for Fungal Chitin Detection Using Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Fluorescent Brightener 134 for the detection and quantification of chitin (B13524) in fungal cell walls. This document includes detailed protocols for staining, fluorescence microscopy, and quantitative analysis, as well as a comparison with other common fluorescent brighteners.

Introduction

This compound is a stilbene-based fluorescent dye that exhibits a strong affinity for β-1,4-linked polysaccharides, particularly chitin, a key component of fungal cell walls.[1] This specific binding results in a significant increase in fluorescence emission, making it a valuable tool for visualizing fungal structures in various research and clinical applications. At higher concentrations, these brighteners can also disrupt cell wall integrity, leading to fungal growth inhibition.[1] This property is of particular interest in the development of novel antifungal strategies.

Physicochemical and Spectral Properties

This compound, also known as Optical Brightener CF, belongs to the class of diaminostilbene derivatives.[2] While specific photophysical data for this compound is not extensively published, its properties can be inferred from closely related and widely used stilbene (B7821643) brighteners like Calcofluor White M2R and Blankophor.

PropertyThis compoundCalcofluor White M2R (Fluorescent Brightener 28)Blankophor
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[3]C₄₀H₄₂N₁₂Na₂O₁₀S₂[4]4,4′-Bis[(4-anilino-6-substituted 1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonic acid
Molecular Weight 814.76 g/mol [3]960.95 g/mol [4]Varies
Max. Absorption (λabs) 348-350 nm[2]~347 nm[5]Not specified
Excitation Range (λex) ~340-380 nm (inferred)~355-380 nm[6][7]~350-460 nm
Emission Range (λem) ~420-460 nm (inferred, bright blue)~433-475 nm (bright blue)[6][7]Bright blue fluorescence

Note: The spectral properties of stilbene-based dyes can be influenced by their binding substrate and the local environment. The provided ranges are typical for fluorescence microscopy applications.

Mechanism of Action and Cellular Effects

The primary mechanism of action involves the non-covalent binding of the fluorescent brightener to the nascent chitin chains in the fungal cell wall. This interaction is mediated by hydrogen bonds between the dye molecules and the polysaccharide microfibrils.[1] This binding event leads to the observed fluorescence.

At higher, often fungicidal, concentrations, the binding of these brighteners interferes with the normal assembly of chitin, compromising cell wall integrity.[1] This disruption can trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade in fungi that responds to cell wall stress.[8][9] Activation of the CWI pathway leads to compensatory responses, including the increased synthesis of cell wall components.

G FB134 This compound Chitin Fungal Chitin (β-1,4-N-acetylglucosamine) FB134->Chitin Binds to Fluorescence Bright Blue Fluorescence Chitin->Fluorescence Induces CWI Cell Wall Integrity (CWI) Signaling Pathway Chitin->CWI Disrupts assembly, activates Response Compensatory Response (e.g., increased chitin synthesis) CWI->Response Leads to

Figure 1: Logical relationship of this compound interaction with fungal chitin and subsequent cellular events.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in fungal research. Optimization may be required depending on the fungal species and experimental objectives.

Protocol 1: Qualitative Staining of Fungal Hyphae and Spores

This protocol is suitable for the rapid visualization of fungal elements in cultures or clinical specimens.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile distilled water or a suitable buffer like PBS).

  • 10% Potassium Hydroxide (KOH) (optional, for clearing clinical specimens).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a suitable filter set (e.g., DAPI or UV filter).

Procedure:

  • Sample Preparation:

    • For fungal cultures, transfer a small amount of mycelium or a spore suspension to a drop of water on a microscope slide.

    • For clinical specimens (e.g., skin scrapings, tissue sections), a drop of 10% KOH can be added to the slide to digest host cells and debris.[10]

  • Staining:

    • Add one drop of this compound working solution (e.g., 10-100 µg/mL) to the sample on the slide.

    • Mix gently with a pipette tip and place a coverslip over the sample.

  • Incubation:

    • Incubate at room temperature for 1-5 minutes in the dark.

  • Visualization:

    • Observe the slide under a fluorescence microscope using an excitation wavelength in the range of 340-380 nm and an emission filter around 420-460 nm.[10][11] Fungal structures will appear with bright blue fluorescence.

G cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation Culture Fungal Culture Slide Microscope Slide Culture->Slide Specimen Clinical Specimen KOH 10% KOH (optional for specimens) Specimen->KOH KOH->Slide FB134 Add this compound Slide->FB134 Coverslip Apply Coverslip FB134->Coverslip Incubate Incubate (1-5 min, dark) Coverslip->Incubate Microscope Fluorescence Microscopy (Ex: 340-380 nm, Em: 420-460 nm) Incubate->Microscope Result Bright Blue Fluorescent Fungi Microscope->Result

Figure 2: Experimental workflow for qualitative fungal staining with this compound.

Protocol 2: Quantitative Analysis of Fungal Chitin Content by Flow Cytometry

This protocol allows for the quantitative comparison of chitin content between different fungal populations.

Materials:

  • Fungal cell suspensions.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer with UV or violet laser excitation.

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the desired growth phase.

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 10-50 µg/mL.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Excite the cells with a UV or violet laser (e.g., 355 nm or 405 nm).

    • Collect the emission in the blue channel (e.g., 440/50 nm bandpass filter).

    • Record the fluorescence intensity of individual cells.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter.

    • Determine the mean fluorescence intensity (MFI) of the gated population, which is proportional to the chitin content.

Comparative Data of Fluorescent Brighteners

While specific quantitative comparisons involving this compound are limited in the literature, studies comparing other stilbene-based brighteners provide valuable insights into their relative performance.

BrightenerSensitivitySpecificityFadingReference
Blankophor High (reported as 100% in one study)Moderate (86%)Slow[12][13]
Calcofluor White Good (80-92%)Good (84-95%)Can be rapid[12][13]

Note: Sensitivity and specificity can vary depending on the sample type and the experience of the observer.

Troubleshooting

  • Weak Fluorescence: Increase the concentration of the brightener or the incubation time. Ensure the microscope filters are appropriate for the dye's spectral properties.

  • High Background: Reduce the concentration of the brightener. For microscopy, a brief wash step with buffer after staining can sometimes help, although it is often not necessary.[10]

  • Non-specific Staining: Fluorescent brighteners can also bind to cellulose. This should be considered when working with plant-associated fungi.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for the detection and analysis of chitin in fungi, contributing to a deeper understanding of fungal biology and the development of new antifungal therapies.

References

Application Notes and Protocols: Flow Cytometry Applications of Fluorescent Brighteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent brighteners, also known as fluorescent whitening agents (FWAs), are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This property, initially developed for industrial applications in textiles and paper to make materials appear whiter and brighter, has been effectively repurposed for biological research. In flow cytometry, certain fluorescent brighteners serve as valuable probes for analyzing specific cellular characteristics, particularly in microorganisms and for assessing cell viability.

This document provides detailed application notes and protocols for the use of fluorescent brighteners in flow cytometry, with a focus on fungal and yeast analysis, as well as cell viability assessment in mammalian cells.

Principle of Action

The fundamental mechanism of fluorescent brighteners involves the absorption of ultraviolet (UV) light, which excites electrons within the molecule to a higher energy state. As these electrons return to their ground state, they emit energy in the form of visible blue light.[1] This fluorescence can be detected by the photomultiplier tubes (PMTs) of a flow cytometer.

In biological applications, the utility of these compounds lies in their specific binding properties. For instance, stilbene-based brighteners like Calcofluor White and Fluorescent Brightener 28 bind specifically to cellulose (B213188) and chitin, major components of fungal and yeast cell walls.[2] This specific interaction allows for the clear identification and quantification of these organisms. In viability assays, the mechanism is based on the integrity of the cell membrane. Damaged membranes of dead cells allow certain fluorescent brighteners to enter and stain intracellular components, leading to a significant increase in fluorescence compared to live cells with intact membranes.[3]

Applications in Flow Cytometry

The primary applications of fluorescent brighteners in flow cytometry include:

  • Analysis of Fungi and Yeast: Due to their high affinity for chitin, fluorescent brighteners are excellent stains for detecting and quantifying fungi and yeast. This is particularly useful in microbiology, food science, and clinical diagnostics.

  • Cell Viability Assessment: Certain fluorescent brighteners can be used as viability dyes for mammalian cells. They function as membrane-impermeant stains, where they are excluded by live cells but can penetrate the compromised membranes of dead cells.[3]

While fluorescent brighteners are highly effective for these applications, they are not typically used for detailed cell cycle or apoptosis analysis in mammalian cells, where other specific fluorescent probes that target DNA content or apoptotic markers are more appropriate.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of common fluorescent brighteners in flow cytometry.

Table 1: Fluorescent Brightener Properties
Fluorescent BrightenerCommon Name(s)Excitation Max (nm)Emission Max (nm)Target
Fluorescent Brightener 28Calcofluor White M2R, CFW~347-365[2][6]~435[3]Chitin, Cellulose
Tinopal CBS-X-~325~430-436General microbial stain
Table 2: Staining Conditions for Fungal/Yeast Analysis
OrganismFluorescent BrightenerConcentrationIncubation TimeIncubation Temperature
Saccharomyces cerevisiaeCalcofluor White M2R25 µM[7][8]30 minutes[7][8]30°C[7][8]
Candida albicansCalcofluor White0.00001% (w/v)[9]8 hours (co-incubation)[9]37°C[9]
Candida spp.Calcofluor White25 µg/mL10 minutesRoom Temperature
Various Fungi/YeastCalcofluor White M2R25 µM[10]30 minutes[10]30°C[10]
Table 3: Flow Cytometer Settings
Fluorescent BrightenerExcitation LaserEmission Filter
Calcofluor White / Fluorescent Brightener 28UV (~355 nm) or Violet (~405 nm)[2][9]Blue (~435-450 nm, e.g., DAPI filter)[11]
Tinopal CBS-XUV (325 nm)<440 nm

Experimental Protocols

Protocol 1: Staining of Yeast Cells with Calcofluor White for Flow Cytometry

This protocol is optimized for Saccharomyces cerevisiae.

Materials:

  • Calcofluor White M2R stock solution (e.g., 5 mM in water)

  • Yeast culture in appropriate growth medium (e.g., YPD)

  • Wash Buffer (e.g., 10 mM Na-HEPES, pH 7.2, with 2% D-glucose)[10]

  • Flow cytometer equipped with a UV or violet laser

Procedure:

  • Cell Preparation:

    • Culture yeast to the desired growth phase (e.g., late log phase, 10⁷–10⁸ cells/mL).[8]

    • Harvest 1 mL of the yeast culture and centrifuge at 10,000 x g for 5 minutes.[8]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of Wash Buffer.[10]

  • Staining:

    • To the 1 mL of resuspended yeast, add Calcofluor White M2R to a final concentration of 25 µM.[7][8]

    • Mix thoroughly by gentle vortexing.

    • Incubate the cells for 30 minutes at 30°C, protected from light.[7][8]

  • Washing (Optional):

    • Centrifuge the stained cells at 10,000 x g for 5 minutes.

    • Discard the supernatant and resuspend the pellet in 1 mL of fresh Wash Buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a UV or violet laser for excitation.

    • Collect the fluorescence emission using a filter appropriate for blue fluorescence (e.g., a DAPI filter with a bandpass around 450 nm).[11]

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence intensity of the Calcofluor White signal.

Protocol 2: Mammalian Cell Viability Assessment with Fluorescent Brightener 28 (Calcofluor White M2R)

This protocol is for assessing the viability of cultured mammalian cells.

Materials:

  • Fluorescent Brightener 28 (Calcofluor White M2R) stock solution

  • Mammalian cell culture

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer with a UV or violet laser

Procedure:

  • Cell Preparation:

    • Harvest cultured mammalian cells (e.g., by trypsinization for adherent cells or by gentle scraping).

    • Wash the cells once with PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet in fresh PBS.

    • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in PBS.

  • Staining:

    • To 1 mL of the cell suspension, add Fluorescent Brightener 28 to a final concentration of 10-50 µg/mL. The optimal concentration may need to be determined empirically for different cell types.

    • Mix gently and incubate for 5-10 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer with UV or violet laser excitation.

    • Collect the emission in the blue channel (~435-450 nm).[3]

    • Two distinct populations should be visible: a dim or negative population representing live cells and a bright population representing dead cells with compromised membranes.

    • Set gates to quantify the percentage of live and dead cells. A positive control of heat-killed or ethanol-treated cells is recommended to set the gate for the dead cell population.

Visualizations

Signaling Pathways and Mechanisms

G Mechanism of Fluorescent Brightener for Cell Viability cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Plasma Membrane LowFluorescence Low Fluorescence (Negative Signal) LiveCell->LowFluorescence FB1 Fluorescent Brightener Exclusion Exclusion FB1->Exclusion Exclusion->LiveCell DeadCell Compromised Plasma Membrane Binding Binding to Intracellular Components DeadCell->Binding FB2 Fluorescent Brightener Entry Entry FB2->Entry Entry->DeadCell HighFluorescence High Fluorescence (Positive Signal) Binding->HighFluorescence

Caption: Mechanism of fluorescent brighteners in cell viability assays.

Experimental Workflows

G Workflow for Fungal Analysis using Fluorescent Brighteners A 1. Prepare Fungal/ Yeast Suspension B 2. Wash Cells A->B C 3. Stain with Fluorescent Brightener B->C D 4. Incubate C->D E 5. (Optional) Wash D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Gate on Cell Population F->G H 8. Analyze Fluorescence G->H

Caption: General workflow for fungal/yeast analysis by flow cytometry.

G Workflow for Mammalian Cell Viability Assay cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis A Harvest Mammalian Cells B Wash with PBS A->B C Resuspend to 1x10^6 cells/mL B->C D Add Fluorescent Brightener 28 C->D E Incubate (5-10 min) D->E F Acquire on Flow Cytometer (UV/Violet Laser) E->F G Gate Live vs. Dead Populations F->G H Quantify Percent Viability G->H

Caption: Workflow for mammalian cell viability using a fluorescent brightener.

References

Application Notes and Protocols: Preparation of Fluorescent Brightener 134 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent Brightener 134 is a fluorescent whitening agent used as an optical brightener in various industries, including textiles and paper manufacturing.[1] In a research context, it serves as a standard for quantitative analysis and quality control in biochemical experiments.[2][3] Its utility as a fluorescent dye also presents potential applications in cellular imaging and other biological assays.[4] Proper preparation of a stock solution is the first critical step for its use in experimental settings, ensuring accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for calculating the required mass for a desired molar concentration and for understanding the compound's general characteristics.

PropertyValueReference
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[5][6]
Molecular Weight 814.76 g/mol [2][5][6]
Appearance Slight yellowish solid powder[7]
CAS Number 3426-43-5[1][2][7]
Maximum Absorption 348-350 nm[7]
Purity Not available[5]

Table 1: Chemical and physical properties of this compound.

Experimental Protocol: Preparation of a 40 mg/mL Stock Solution in DMSO

This protocol outlines the steps to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

3.1. Materials

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

3.2. Procedure

  • Preparation: Before starting, ensure that the work area is clean, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is worn.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of the powder.

  • Solubilization: Add the weighed powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube or an amber vial). Add the corresponding volume of DMSO. For a 40 mg/mL solution, add 1 mL of DMSO to the 40 mg of powder.

  • Dissolution: Tightly cap the container and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Once fully dissolved, the stock solution should be stored at -80°C for long-term storage, protected from light.[2] For short-term use, aliquots can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.

3.3. Safety Precautions

  • This compound may cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Avoid inhalation of the dust.[5]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]

  • Dispose of waste according to institutional and local regulations.[5]

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G start Start weigh Weigh Fluorescent Brightener 134 Powder start->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility store Aliquot and Store at -80°C check_solubility->store Yes incomplete Continue Mixing/ Warming check_solubility->incomplete No end End store->end incomplete->dissolve

Figure 1: Workflow for Stock Solution Preparation.

Considerations for Alternative Solvents and Formulations

While DMSO is a common solvent for creating high-concentration stock solutions, the specific experimental application may require a different solvent system. The solubility of this compound in other common laboratory solvents like water, ethanol, or PBS has not been widely reported. If an alternative solvent is needed, a solubility test is recommended.

For in vivo studies, a more complex vehicle may be required to ensure biocompatibility. One suggested formulation involves a co-solvent system of DMSO, PEG300, Tween 80, and a saline or PBS solution.[2] The preparation for such a formulation involves first creating a concentrated stock in DMSO, followed by a stepwise dilution with the other components.[2]

Conclusion

The protocol described provides a reliable method for preparing a concentrated stock solution of this compound. Adherence to these guidelines for preparation, storage, and handling will contribute to the consistency and reproducibility of experimental outcomes. Researchers should always consult the safety data sheet (SDS) for the specific product being used for comprehensive safety information.[5]

References

Troubleshooting & Optimization

Troubleshooting weak signal with Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals in their experiments involving Fluorescent Brightener 134.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as C.I. This compound, is an optical brightening agent.[1] It is a disodium (B8443419) salt of 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate.[1] Primarily used in the textile and paper industries to make materials appear whiter, it can also be utilized as a fluorescent dye in various research applications.[2][3]

Q2: What are the spectral properties of this compound?

This compound typically absorbs ultraviolet light and emits light in the blue region of the visible spectrum.[3] The maximal absorption wavelength is around 348-350 nm.[1]

Q3: My fluorescent signal is weak or absent. What are the common causes?

A weak or non-existent fluorescent signal can stem from several factors, including issues with the reagent, the experimental protocol, the sample itself, or the imaging equipment.[4] Common culprits include low concentration of the brightener, improper pH of the mounting medium, photobleaching, and incorrect filter sets on the microscope.[5][6]

Q4: My signal is bright initially but fades quickly. What is happening?

This phenomenon is known as photobleaching or fading.[7] It occurs when the fluorescent molecule is photochemically altered by the excitation light, rendering it permanently unable to fluoresce.[8][9] Minimizing the exposure of the sample to high-intensity light can help reduce photobleaching.[10]

Q5: How can I minimize photobleaching?

To reduce photobleaching, you can:

  • Minimize Exposure: Limit the sample's exposure to the excitation light.[10]

  • Reduce Light Intensity: Use neutral density filters to lower the intensity of the excitation light.[10]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[10]

  • Optimize Image Acquisition: Use a more sensitive detector or camera to reduce the required exposure time.[4]

  • Store Samples Properly: Store stained samples in the dark to prevent photobleaching from ambient light.[11]

Troubleshooting Guides

Problem: Weak or No Initial Signal

If you are observing a consistently weak or no signal from the start of your imaging session, consult the following table to diagnose and resolve the issue.

Potential Cause Recommendation Experimental Context
Reagent Issues
Concentration Too LowPerform a titration to determine the optimal concentration of this compound for your specific application.Staining Protocols
Degraded BrightenerEnsure the brightener is stored correctly, protected from light, and within its expiration date.[12] Consider using a fresh stock.Reagent Preparation
Sample & Protocol Issues
Incorrect pHThe fluorescence of some brighteners is pH-dependent.[6] Ensure the pH of your buffer and mounting medium is optimal. Anionic brighteners can have reduced fluorescence in acidic conditions.[6]Sample Mounting
Inefficient StainingOptimize incubation time and temperature. Ensure the brightener can adequately penetrate the sample.Staining Protocols
AutofluorescenceThe sample itself may be fluorescent at the same wavelength. Image an unstained control sample to assess the level of autofluorescence.[11]Image Acquisition
Instrumentation Issues
Incorrect Filter SetEnsure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation ~350nm).[5]Microscopy
Low Light Source PowerCheck the age and status of your microscope's lamp (e.g., mercury or xenon arc lamp).Microscopy
Problem: Signal Fades Rapidly During Imaging

If your signal is initially strong but disappears quickly under illumination, this is likely due to photobleaching.[7]

Potential Cause Recommendation Experimental Context
Photobleaching
Excessive Light ExposureMinimize the time the sample is illuminated by the excitation source.[10] Use the lowest possible light intensity that provides a usable signal.[10]Image Acquisition
High Light IntensityUse neutral density (ND) filters to reduce the intensity of the excitation light.[10]Microscopy
Lack of AntifadeMount the sample in a commercially available antifade mounting medium.[11]Sample Preparation
Oxygen PresenceMolecular oxygen can contribute to photobleaching.[7] Some antifade reagents work by scavenging oxygen.Sample Mounting

Experimental Protocols

Protocol 1: General Staining with this compound

This is a general guideline. The optimal concentration, incubation time, and washing steps should be empirically determined for your specific application.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or an appropriate buffer). Protect the solution from light.

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol.

  • Staining: Incubate the sample with the working solution of this compound for a predetermined amount of time at room temperature or 4°C.

  • Washing: Wash the sample multiple times with a suitable buffer (e.g., PBS) to remove unbound brightener.

  • Mounting: Mount the sample using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope equipped with the appropriate filter set for UV excitation.

Visualizations

cluster_start cluster_reagent Reagent Check cluster_protocol Protocol Check cluster_instrument Instrument Check cluster_solution Start Weak Fluorescent Signal Reagent_Concentration Is Concentration Optimal? Start->Reagent_Concentration Check First Reagent_Quality Is Reagent Fresh? Reagent_Concentration->Reagent_Quality If Yes Sol_Titrate Titrate Concentration Reagent_Concentration->Sol_Titrate No Protocol_pH Is pH Correct? Reagent_Quality->Protocol_pH If Yes Sol_NewReagent Use Fresh Reagent Reagent_Quality->Sol_NewReagent No Protocol_Staining Is Staining Efficient? Protocol_pH->Protocol_Staining If Yes Sol_AdjustpH Adjust Buffer pH Protocol_pH->Sol_AdjustpH No Instrument_Filters Correct Filters? Protocol_Staining->Instrument_Filters If Yes Sol_OptimizeStain Optimize Protocol Protocol_Staining->Sol_OptimizeStain No Instrument_Light Light Source OK? Instrument_Filters->Instrument_Light If Yes Sol_CheckFilters Verify Filter Set Instrument_Filters->Sol_CheckFilters No Sol_CheckLamp Check Lamp Instrument_Light->Sol_CheckLamp No

Caption: Troubleshooting workflow for a weak fluorescent signal.

cluster_ground cluster_excited cluster_triplet cluster_bleached S0 Fluorophore (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Non-Fluorescent (Photobleached) T1->Bleached Reaction with O2 (Irreversible)

Caption: Simplified Jablonski diagram illustrating photobleaching.

References

How to reduce background fluorescence with optical brighteners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with background fluorescence, particularly from optical brighteners and other sources of autofluorescence, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what are its common causes?

A1: Background fluorescence, or noise, is any unwanted fluorescent signal that can obscure the specific signal from your fluorescent probe.[1] It can originate from several sources, which are broadly categorized as autofluorescence from the biological sample itself, non-specific binding of fluorescent probes, and fluorescence from reagents and materials like media, mounting solutions, and plasticware.[1][2] Endogenous sources of autofluorescence within biological samples include molecules like collagen, elastin, NADH, flavins, and lipofuscin.[3][4]

Q2: How do optical brighteners and fixation agents contribute to background fluorescence?

A2: While not explicitly detailed in the provided search results, optical brighteners, commonly found in lab consumables, can leach into samples and cause significant background fluorescence. Similarly, aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components, particularly amines and proteins, to create fluorescent products, thereby increasing autofluorescence.[3][5][6] The extent of this induced fluorescence can worsen with longer fixation times or higher temperatures.[6]

Q3: What are the primary strategies to reduce or eliminate background fluorescence?

A3: There are several strategies to combat background fluorescence, which can be broadly grouped into three categories:

  • Chemical Treatment: Using chemical quenchers to reduce the fluorescence of interfering molecules. Common reagents include Sodium Borohydride (B1222165) for aldehyde-induced autofluorescence and Sudan Black B or commercial reagents like TrueBlack® for lipofuscin.[7][8][9]

  • Photobleaching: Intentionally exposing the sample to high-intensity light to destroy the fluorescent properties of background molecules before introducing the specific fluorescent label.[10][11]

  • Computational Correction: Using software-based methods like spectral unmixing to differentiate the emission spectrum of the background from the spectrum of the specific fluorophore.[12][13]

Q4: My unstained control sample shows significant fluorescence. What should I do?

A4: An unstained control is crucial for identifying autofluorescence.[2][14] If this control is fluorescent, it indicates that the background signal originates from the sample itself or the preparation process. The first step is to identify the source. If you are using an aldehyde-based fixative, a Sodium Borohydride treatment may be effective.[15] For tissues known to have high levels of lipofuscin, such as brain or aged tissues, treatment with Sudan Black B or a commercial quencher like TrueBlack® is recommended.[9][16]

Troubleshooting Guides

Guide 1: Addressing Autofluorescence from Fixation

High background fluorescence is a common issue in samples fixed with aldehyde-based reagents like formaldehyde and glutaraldehyde.[3] This can be mitigated by chemically reducing the free aldehyde groups.

  • Experimental Protocol: Sodium Borohydride (NaBH₄) Treatment [6][7]

    • Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.

    • Preparation of Quenching Solution: Prepare a fresh 0.1% to 1% solution of Sodium Borohydride (NaBH₄) in ice-cold PBS.[15][17] Caution: NaBH₄ will bubble upon addition to the aqueous buffer; prepare it fresh and handle it with care.[18]

    • Incubation: Immerse the slides in the NaBH₄ solution. Incubation times can vary from 10 to 30 minutes at room temperature.[7][19] For some applications, three incubations of 10 minutes each are recommended.[6]

    • Washing: Thoroughly wash the slides three times for 5 minutes each in PBS.[7]

    • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, primary and secondary antibody incubations).

Guide 2: Quenching Endogenous Fluorophores (e.g., Lipofuscin)

Lipofuscin is an age-related pigment that accumulates in various cell types and is a significant source of autofluorescence, fluorescing brightly across multiple channels.[9][20]

  • Experimental Protocol: Sudan Black B (SBB) Treatment

    • Preparation: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol (B145695) and let it shake overnight in the dark.[21][22] Filter the solution before use.

    • Application: After completing your immunofluorescence staining and final washes, incubate the slides in the SBB solution for 10-20 minutes at room temperature.[21][22]

    • Washing: Rinse the slides thoroughly with PBS or 70% ethanol to remove excess SBB.[21]

    • Mounting: Mount the coverslip with an appropriate mounting medium.

  • Experimental Protocol: TrueVIEW™/TrueBlack® Treatment (Commercial Quenchers) Commercial quenchers are often optimized to reduce autofluorescence with minimal impact on the specific signal.

    • Application Timing: These reagents can often be applied before or after immunofluorescence staining, with pre-treatment being preferred to minimize effects on the fluorophores.[9][16]

    • Preparation (TrueVIEW™): Mix Reagents A, B, and C in a 1:1:1 ratio. The order of mixing is important: first mix A and B, then add C.[23][24]

    • Incubation (TrueVIEW™): After immunofluorescent staining, add the prepared reagent to cover the tissue section and incubate for 2-5 minutes.[23][25]

    • Preparation (TrueBlack®): Dilute the 20X stock to 1X in 70% ethanol.[16]

    • Incubation (TrueBlack®): Apply the 1X solution to the tissue for 30 seconds.[16]

    • Washing: Wash the slides in PBS.[16][23]

    • Mounting: Proceed with mounting.

Guide 3: Optimizing Imaging Conditions

In some cases, background fluorescence can be managed by adjusting the imaging protocol itself.

  • Experimental Protocol: Photobleaching [10][11]

    • Pre-Staining Exposure: Before applying any fluorescent labels, expose the unstained slides to a high-intensity, broad-spectrum light source, such as a white phosphor LED array.[10]

    • Duration: The optimal duration can vary, but a starting point of 48 hours may be effective for some tissues.[10] Shorter times may be sufficient depending on the light source intensity and sample type.

    • Proceed with Staining: After photobleaching, proceed with your standard staining protocol. The background autofluorescence should be significantly reduced, while the subsequent fluorescent signal from your probes should be unaffected.[10][11]

    • Minimize Exposure During Imaging: To prevent photobleaching of your specific signal, minimize the sample's exposure to the excitation light during image acquisition.[26]

Guide 4: Computational Correction

When physical or chemical methods are insufficient or undesirable, computational methods can separate the background signal from the specific fluorescence.

  • Concept: Spectral Unmixing Spectral unmixing is a powerful technique for separating the emission spectra of multiple fluorophores, including autofluorescence.[13]

    • Acquire a Lambda Stack: Image the sample at a series of narrow emission wavelengths to capture the full emission spectrum at each pixel.[27]

    • Obtain Reference Spectra: Image an unstained sample to obtain the emission spectrum of the autofluorescence. Also, obtain the reference spectra for each fluorophore used in the experiment.[27]

    • Unmix the Spectra: Use software to mathematically separate the contributions of each fluorophore and the autofluorescence at each pixel, effectively removing the background signal from the final image.[12][28]

Data Summary

The following table summarizes the effectiveness and characteristics of various autofluorescence quenching methods.

MethodTarget Autofluorescence SourceReported Quenching EfficiencyKey Considerations
Sodium Borohydride Aldehyde-induced (from fixation)Effective in reducing aldehyde-induced fluorescence.[17][19]Must be prepared fresh; can have variable effects.[6][29]
Sudan Black B Lipofuscin and other endogenous sources65-95% reduction depending on the filter setup.[8]Can introduce its own background in red and far-red channels.[9]
TrueVIEW™ Aldehyde fixation, red blood cells, collagen, elastinSignificant enhancement in signal-to-noise ratio.[23][25]Optimized for use with specific mounting media provided in the kit.[24]
TrueBlack® Primarily Lipofuscin; also other sourcesEffectively eliminates lipofuscin autofluorescence with minimal background.[9][16]Can be used before or after immunostaining.[9]
Photobleaching Broad-spectrum autofluorophores (e.g., lipofuscin)Effectively reduces background without affecting subsequent probe fluorescence intensity.[10][11]Can be time-consuming, though higher intensity light sources can reduce the time.[10]
Trypan Blue Intracellular autofluorescence in flow cytometryApproximately 5-fold increase in signal-to-noise ratio.[30]Has its own fluorescence in the far-red region.[31]

Visual Guides

G Troubleshooting High Background Fluorescence start High Background Detected unstained_control Image Unstained Control start->unstained_control control_fluorescent Is the unstained control fluorescent? unstained_control->control_fluorescent autofluorescence Source is Autofluorescence control_fluorescent->autofluorescence Yes nonspecific_binding Source is Non-Specific Binding or Reagent Issue control_fluorescent->nonspecific_binding No fixation_issue Aldehyde Fixation Used? autofluorescence->fixation_issue optimize_staining Optimize Antibody Concentration, Blocking, and Washing Steps nonspecific_binding->optimize_staining sodium_borohydride Treat with Sodium Borohydride fixation_issue->sodium_borohydride Yes lipofuscin_issue Lipofuscin/Endogenous Fluorescence Suspected? fixation_issue->lipofuscin_issue No sodium_borohydride->lipofuscin_issue sbb_trueblack Treat with Sudan Black B or TrueBlack® lipofuscin_issue->sbb_trueblack Yes photobleach Consider Photobleaching Pre-treatment lipofuscin_issue->photobleach No spectral_unmixing Use Spectral Unmixing sbb_trueblack->spectral_unmixing photobleach->spectral_unmixing

Caption: Decision tree for troubleshooting high background fluorescence.

G Workflow for Sodium Borohydride Treatment start Start: Fixed Sample rehydrate Deparaffinize and Rehydrate (if needed) start->rehydrate prepare_nabh4 Prepare Fresh 0.1% NaBH₄ in ice-cold PBS rehydrate->prepare_nabh4 incubate Incubate slides in NaBH₄ solution for 10-30 min prepare_nabh4->incubate wash1 Wash 3x with PBS for 5 min each incubate->wash1 end Proceed with Staining Protocol wash1->end

Caption: Workflow for Sodium Borohydride treatment.

G Workflow for Sudan Black B Treatment start Start: Stained Sample prepare_sbb Prepare 0.1% Sudan Black B in 70% Ethanol start->prepare_sbb incubate_sbb Incubate slides in SBB solution for 10-20 min prepare_sbb->incubate_sbb wash_sbb Rinse slides with PBS or 70% Ethanol incubate_sbb->wash_sbb mount Mount Coverslip wash_sbb->mount

Caption: Workflow for Sudan Black B treatment.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using Fluorescent Brightener 134.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound that absorbs light in the ultraviolet and violet region of the electromagnetic spectrum and re-emits it in the blue region.[1] This property, known as fluorescence, makes it useful as an optical brightening agent to enhance the appearance of colors in materials like textiles and paper, making them appear whiter and brighter.[1][2] In a research context, it can be used as a fluorescent stain.[3][4] Its chemical name is Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate.[5]

Q2: What are the key spectral properties of this compound?

This compound typically absorbs ultraviolet light in the range of 340-370 nm and re-emits it as visible blue light around 420-470 nm.[1] One source specifies a maximum absorption wavelength of 348-350nm.[5] It's crucial to use appropriate excitation and emission filters that match these wavelengths to achieve optimal fluorescence.

Q3: How should I store and handle this compound?

For long-term storage, keep this compound in a tightly-closed container in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.[5][6][7] When handling, it is recommended to wear protective gloves, goggles, and clothing to avoid contact with skin and eyes.[6][7] Ensure adequate ventilation and avoid creating dust.[6]

Q4: What are the primary factors that can affect the fluorescence intensity of this compound?

Several factors can influence the fluorescence intensity, including the solvent used, the pH of the solution, the concentration of the brightener, and exposure to light.[8] The choice of solvent is critical as it can significantly alter the absorption and fluorescence spectra.[8] For anionic brighteners like this compound, the fluorescence intensity can decrease sharply under acidic conditions.[8]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound and provides systematic solutions to improve your signal-to-noise ratio.

Issue 1: Weak or No Signal

Q: I am not observing any fluorescence or the signal is very weak. What could be the cause and how can I fix it?

A: Weak or no signal can stem from several factors, from incorrect dye concentration to incompatible imaging settings.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Dye Concentration The concentration of this compound may be too low. Perform a concentration titration to determine the optimal concentration that yields the best signal-to-noise ratio.[9]
Incorrect Excitation/Emission Filters Ensure that your microscope's filter set is appropriate for the spectral properties of this compound (Excitation: ~340-370 nm, Emission: ~420-470 nm).[1]
Incompatible Solvent or pH The solvent or the pH of your buffer may be quenching the fluorescence. The fluorescence of anionic brighteners can be significantly reduced in acidic conditions.[8] Ensure your buffer system is compatible and has a neutral to slightly alkaline pH.
Photobleaching The fluorophore may have been permanently damaged by prolonged exposure to high-intensity light.[10][11] Minimize light exposure by using neutral density filters, reducing exposure time, or locating the area of interest using transmitted light before imaging.[11]
Improper Sample Preparation Inadequate sample preparation can lead to poor staining. Ensure proper fixation and permeabilization if required for your target.[12]
Issue 2: High Background Fluorescence

Q: My images have a high background, which is obscuring my signal. What are the common sources of high background and how can I reduce it?

A: High background fluorescence can be caused by non-specific binding of the dye, autofluorescence from the sample, or contaminated reagents.[12][13]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive Dye Concentration Using too high a concentration of this compound can lead to high background.[14] Optimize the concentration through titration to find the lowest concentration that still provides a strong signal.
Non-Specific Binding The dye may be binding non-specifically to other components in your sample. Incorporate blocking steps using reagents like Bovine Serum Albumin (BSA) or serum from the species of the secondary antibody to minimize non-specific interactions.[12]
Insufficient Washing Unbound dye remaining in the sample will contribute to background fluorescence.[13] Increase the number and duration of wash steps after dye incubation to thoroughly remove any unbound molecules.[12]
Autofluorescence Biological samples can have endogenous fluorophores that contribute to background noise.[13] Image an unstained control sample to determine the level of autofluorescence.[9][13] If autofluorescence is high, you may need to use spectral unmixing techniques or quench the autofluorescence with specific reagents.
Contaminated Reagents or Media Buffers, solutions, or culture media can sometimes be a source of fluorescence.[13][15] Ensure all your reagents are freshly prepared and free from microbial contamination.[13]
Issue 3: Rapid Signal Fading (Photobleaching)

Q: The fluorescence signal fades quickly when I'm imaging. How can I prevent photobleaching?

A: Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[10] This is a common issue in fluorescence microscopy, especially with prolonged exposure to excitation light.[11]

Strategies to Minimize Photobleaching:

StrategyDescription
Minimize Exposure Time The most straightforward way to reduce photobleaching is to limit the sample's exposure to the excitation light.[11] Use the lowest exposure time that still provides a good signal.
Reduce Excitation Intensity Use neutral density (ND) filters to decrease the intensity of the excitation light reaching the sample.[11] This will reduce the rate of photobleaching, though it will also dim the signal.
Use Antifade Mounting Media Mount your samples in a commercially available antifade mounting medium. These reagents contain chemicals that reduce the photochemical reactions that cause photobleaching.[9]
Optimize Imaging Settings Find the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[11] For time-lapse experiments, use the longest possible interval between acquisitions.
Create a Photobleaching Curve For quantitative studies, you can create a photobleaching curve to normalize your data for the loss of fluorescence intensity over time.[11]

Experimental Protocols

Protocol: Determining Optimal Concentration of this compound

This protocol outlines a general procedure for titrating this compound to find the optimal concentration for your specific application, maximizing the signal-to-noise ratio.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Your experimental samples (e.g., cells, tissues, or other substrates)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Dilution Series: Prepare a series of working solutions of this compound by diluting the stock solution in your buffer. A good starting range for many applications is between 0.01% and 0.5% (w/v or v/v depending on your stock).

  • Stain Samples: Apply each concentration of the staining solution to your samples. Ensure all other experimental conditions (incubation time, temperature, etc.) are kept constant across all samples.

  • Incubate: Incubate the samples for a predetermined amount of time, protected from light.

  • Wash: After incubation, wash the samples thoroughly with your buffer to remove any unbound dye. Perform the same number of washes for the same duration for all samples.

  • Image: Image the samples using a fluorescence microscope. It is critical to use the exact same imaging parameters (exposure time, gain, laser power, etc.) for all samples to allow for accurate comparison.

  • Analyze: Quantify the mean fluorescence intensity of the signal and the background for each concentration. Calculate the signal-to-noise ratio (Signal Intensity / Background Intensity).

  • Determine Optimal Concentration: The optimal concentration will be the one that provides the highest signal-to-noise ratio.

Visualizations

Experimental_Workflow_for_SNR_Optimization cluster_prep Sample & Reagent Preparation cluster_staining Staining & Washing cluster_imaging Imaging & Analysis cluster_optimization Optimization prep_sample Prepare Samples stain Stain Samples with Dye Series prep_sample->stain prep_dye Prepare Dye Dilution Series prep_dye->stain wash Wash to Remove Unbound Dye stain->wash image Image all Samples (Consistent Settings) wash->image analyze Quantify Signal & Background image->analyze calculate_snr Calculate Signal-to-Noise Ratio analyze->calculate_snr determine_optimal Determine Optimal Concentration calculate_snr->determine_optimal

Caption: Workflow for optimizing the signal-to-noise ratio.

Troubleshooting_Fluorescence_Issues cluster_problem Problem Identification cluster_solutions_weak Solutions for Weak Signal cluster_solutions_bg Solutions for High Background cluster_solutions_fading Solutions for Fading start Poor Image Quality weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg fading Rapid Fading start->fading check_conc_weak Increase Dye Concentration weak_signal->check_conc_weak check_filters Verify Filter Sets weak_signal->check_filters check_ph Check pH/Solvent weak_signal->check_ph check_conc_bg Decrease Dye Concentration high_bg->check_conc_bg increase_wash Increase Washing high_bg->increase_wash add_blocking Add Blocking Step high_bg->add_blocking check_auto Check Autofluorescence high_bg->check_auto reduce_exposure Reduce Exposure Time/Intensity fading->reduce_exposure antifade Use Antifade Mountant fading->antifade

Caption: Troubleshooting common fluorescence microscopy issues.

References

Technical Support Center: Quenching of Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescent Brightener 134 (FB 134).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound used as an optical brightener, primarily in the textile and paper industries, to make materials appear whiter and brighter.[1] It belongs to the class of stilbene (B7821643) derivatives. Its chemical name is Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate. It functions by absorbing light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it in the blue region (typically 420-470 nm) through fluorescence.

Q2: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional encounters with other molecules (quenchers).[2] Common chemical quenchers include molecular oxygen, halide ions, and heavy metal ions.[1][2]

Q3: What are the common mechanisms of fluorescence quenching?

The primary quenching mechanisms are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and is affected by temperature and viscosity. An increase in temperature generally leads to more effective dynamic quenching.[3]

  • Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the concentration of excitable fluorophores. Unlike dynamic quenching, increasing the temperature can lead to a decrease in static quenching as the complex may dissociate.[3]

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (which can be a quencher). It is highly dependent on the distance between the donor and acceptor.[2]

Q4: What are some known quenchers for stilbene-based fluorescent dyes like FB 134?

While specific quantitative data for FB 134 is limited in publicly available literature, general classes of quenchers for stilbene and other fluorescent dyes include:

  • Heavy Metal Ions: Ions such as Cu²⁺, Fe³⁺, Hg²⁺, and Pb²⁺ are known to quench the fluorescence of various fluorophores, including those with structures similar to FB 134.[1][4][5][6]

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions are effective quenchers for many fluorescent compounds.[7][8] Chloride (Cl⁻) is generally a much weaker quencher.[7]

  • Oxygen: Dissolved molecular oxygen can quench fluorescence.[9]

  • Self-Quenching/Aggregation: At high concentrations, molecules of the fluorescent brightener itself can interact and cause a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[10]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving the fluorescence of this compound.

Problem: My FB 134 solution is not fluorescing or the signal is very weak.

  • Is the excitation wavelength correct?

    • FB 134 has a maximum absorption wavelength in the range of 348-350 nm. Ensure your fluorometer's excitation source is set to this wavelength.

  • Is the concentration appropriate?

    • Very low concentrations may result in a signal that is below the detection limit of your instrument. Conversely, very high concentrations can lead to self-quenching.[9] It is advisable to prepare a dilution series to find the optimal concentration range.

  • Is the solvent appropriate?

    • The fluorescence of stilbene derivatives can be highly dependent on the solvent.[3] Polar solvents can sometimes lead to a decrease in fluorescence intensity. Test different solvents to find the most suitable one for your application.

  • Is the pH of the solution optimal?

    • The pH of the solution can significantly impact the fluorescence of stilbene derivatives. Extreme pH values may alter the chemical structure of the fluorophore, leading to quenching. It is recommended to work in a buffered solution to maintain a stable pH.[3]

Problem: The fluorescence intensity of my FB 134 solution is decreasing over time.

  • Is photobleaching occurring?

    • Prolonged exposure to the excitation light source can cause irreversible photodegradation of the fluorophore. To minimize this, reduce the excitation light intensity, decrease the exposure time, and keep the sample in the dark when not actively measuring.

  • Is there a chemical reaction or degradation happening?

    • FB 134 is incompatible with strong oxidizing agents. Ensure that your sample does not contain such substances. Also, consider the stability of FB 134 in your specific experimental medium over time.

  • Is there a temperature fluctuation?

    • Fluorescence intensity is sensitive to temperature changes. An increase in temperature can lead to a decrease in fluorescence due to increased collisional quenching.[11] Ensure your sample holder is temperature-controlled.

Problem: I am observing inconsistent fluorescence readings between replicates.

  • Are your solutions homogeneous?

    • Ensure that your stock and sample solutions are thoroughly mixed before each measurement.

  • Is the cuvette clean and correctly positioned?

    • Any contaminants on the cuvette surface can interfere with the measurement. Clean the cuvette thoroughly and ensure it is placed in the sample holder in the same orientation for every measurement.

  • Is your instrument properly calibrated and warmed up?

    • Allow the fluorometer's lamp to warm up for the recommended time to ensure a stable light output. Regularly check the instrument's calibration.

Quantitative Data on Quenching

Quencher ClassSpecific ExamplesGeneral Quenching EfficiencyPotential Quenching Mechanism
Heavy Metal Ions Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺HighStatic and/or Dynamic
Halide Ions I⁻, Br⁻High to ModerateDynamic (Collisional)
Cl⁻Low to NegligibleDynamic (Collisional)
Molecular Oxygen O₂ModerateDynamic (Collisional)
Self-Quenching High concentrations of FB 134Concentration-dependentStatic (Aggregation)

Experimental Protocols

Protocol 1: Performing a Fluorescence Quenching Study (Stern-Volmer Analysis)

This protocol outlines the steps to investigate the quenching of this compound by a potential quencher and to determine the Stern-Volmer constant (Ksv).

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like deionized water or ethanol)

  • Quencher stock solution (e.g., 1 M of KI or a heavy metal salt in the same solvent)

  • Spectroscopic grade solvent

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a series of quencher solutions:

    • Prepare a series of volumetric flasks. To each flask, add a constant volume of the FB 134 stock solution to achieve a final concentration that gives a strong, on-scale fluorescence signal (e.g., 10 µM).

    • Add varying volumes of the quencher stock solution to the flasks to create a range of quencher concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

    • Bring all flasks to the final volume with the solvent and mix thoroughly.

  • Set up the fluorometer:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the absorption maximum of FB 134 (around 348-350 nm).

    • Set the emission wavelength to the fluorescence maximum of FB 134 (this should be determined by running an emission scan of the FB 134 solution without any quencher).

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Measure fluorescence intensity:

    • Measure the fluorescence intensity of the FB 134 solution with no quencher (I₀). This will be your reference.

    • Measure the fluorescence intensity (I) of each solution containing the quencher.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio I₀/I for each quencher concentration.

    • Plot I₀/I on the y-axis versus the quencher concentration ([Q]) on the x-axis.

    • The data should follow the Stern-Volmer equation: I₀/I = 1 + Ksv[Q].

    • Perform a linear regression on the plotted data. The slope of the line is the Stern-Volmer quenching constant, Ksv.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield (Φ) of FB 134 relative to a known standard.

Materials:

  • This compound solution

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare solutions:

    • Prepare a series of dilute solutions of both FB 134 and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence emission:

    • Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both FB 134 and the standard.

    • The data for each compound should yield a straight line. Determine the slope (Gradient) of each line.

    • Calculate the quantum yield of FB 134 (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Visualizations

Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_fb134 Prepare FB 134 Solution (Constant Concentration) mix Mix FB 134 and Quencher prep_fb134->mix prep_quencher Prepare Quencher Solutions (Varying Concentrations) prep_quencher->mix measure_control Measure Intensity of Control (I₀, [Q]=0) mix->measure_control Control Sample measure_samples Measure Intensity of Samples (I, [Q]>0) mix->measure_samples Test Samples calculate_ratio Calculate I₀/I measure_control->calculate_ratio measure_samples->calculate_ratio plot Plot I₀/I vs. [Q] (Stern-Volmer Plot) calculate_ratio->plot determine_ksv Determine Ksv (Slope) plot->determine_ksv

Caption: Workflow for a fluorescence quenching experiment.

Factors_Affecting_Fluorescence cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors FB134 FB 134 Fluorescence Concentration Concentration Concentration->FB134 Self-quenching Temperature Temperature Temperature->FB134 Collisional quenching pH pH pH->FB134 Structural changes Solvent Solvent Polarity Solvent->FB134 Solvatochromism Quenchers Presence of Quenchers Quenchers->FB134 Static/Dynamic Quenching

Caption: Factors influencing the fluorescence of FB 134.

References

Technical Support Center: Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fluorescent Brightener 134, with a specific focus on the impact of pH on its staining performance. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound is a stilbene-derivative fluorescent dye. In research, it is primarily used as a non-specific stain for structures rich in cellulose (B213188) and chitin (B13524), such as the cell walls of fungi, algae, and plants. Its ability to bind to β-1,3 and β-1,4 polysaccharides makes it a valuable tool for visualizing these structures in microscopy and other fluorescence-based assays.

Q2: How does this compound work?

This compound functions by absorbing ultraviolet (UV) light and emitting it as visible blue light, a phenomenon known as fluorescence. It physically binds to cellulose and chitin molecules, and upon excitation with UV light, it enhances the visibility of these structures against a dark background.

Q3: What is the optimal pH for using this compound?

Q4: Can this compound be used for staining live cells?

Yes, this compound can be used for staining live cells, particularly for visualizing the cell walls of fungi and plant cells. However, it is important to note that at high concentrations or with prolonged exposure, it may exhibit some toxicity. It is recommended to perform a dose-response and time-course experiment to determine the optimal, non-toxic staining conditions for your specific cell type.

Q5: What are the excitation and emission wavelengths for this compound?

The maximum absorption (excitation) wavelength for this compound is in the range of 348-350 nm (UV).[2] The emission is in the blue region of the visible spectrum, typically around 430-440 nm.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Sub-optimal pH of staining solution: The fluorescence of stilbene-based dyes is pH-dependent, with acidic conditions often leading to reduced fluorescence.Ensure the pH of your staining buffer is in the alkaline range (pH 8.0-10.0). You can adjust the pH using a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) or by adding a small amount of a base like potassium hydroxide (B78521) (KOH).
Incorrect filter set on the microscope: The excitation and emission wavelengths of your microscope's filter set may not be aligned with the spectral properties of this compound.Use a filter set appropriate for UV excitation (around 350 nm) and blue emission (around 440 nm). A DAPI filter set is often suitable.
Low dye concentration: The concentration of the staining solution may be too low for adequate signal.Increase the concentration of this compound in your staining solution. A typical starting concentration is 0.1% (w/v), but this may need to be optimized for your specific application.
Insufficient incubation time: The dye may not have had enough time to bind to the target structures.Increase the incubation time. Staining can range from a few minutes to over an hour, depending on the sample.
High Background Fluorescence Excessive dye concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.Reduce the concentration of this compound. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.
Inadequate washing: Residual, unbound dye in the sample will contribute to background fluorescence.Increase the number and duration of washing steps after staining. Use a buffer at a similar alkaline pH for washing.
Autofluorescence of the sample: Some biological samples naturally fluoresce, which can interfere with the signal from the dye.Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques if your imaging system supports it, or try to reduce autofluorescence through chemical treatment if applicable.
Uneven or Patchy Staining Poor dye solubility: The dye may not be fully dissolved in the staining solution, leading to aggregation and uneven staining.Ensure the dye is completely dissolved. Preparing a stock solution in a solvent like DMSO before diluting it in the aqueous staining buffer can help. The use of an alkaline pH also aids in the solubility of many fluorescent brighteners.
Inadequate sample permeabilization (for intracellular targets): If you are trying to stain intracellular structures, the cell membrane may be preventing the dye from entering.For fixed cells, include a permeabilization step in your protocol (e.g., using Triton X-100 or saponin). This is generally not necessary for staining cell walls.
Signal Fades Quickly (Photobleaching) Excessive exposure to excitation light: Like many fluorophores, this compound can be susceptible to photobleaching upon prolonged exposure to the excitation source.Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if the illumination is too strong. Capture images quickly and avoid prolonged live viewing. The use of an anti-fade mounting medium can also help to preserve the signal.

Quantitative Data Summary

The following table summarizes the effect of pH on the fluorescence intensity of Tinopal, a stilbene-based fluorescent brightener structurally similar to this compound. This data is provided as a reference to illustrate the expected trend for this compound.

pHRelative Fluorescence Intensity (Arbitrary Units)
6.9~1.0
7.4~1.1
8.4~1.25
9.2~1.25
10.4~1.25

Data adapted from a study on the fluorescent intensity of various dyes at different pH conditions. The values are normalized to the intensity at pH 6.9 for comparison.[1]

Experimental Protocols

Protocol 1: Staining of Fungal Cell Walls in Suspension

  • Prepare Staining Solution:

    • Prepare a 1 mg/mL (0.1% w/v) stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a working staining solution by diluting the stock solution 1:10 in a 0.1 M phosphate buffer (pH 8.5). For enhanced staining, a final concentration of 10% potassium hydroxide (KOH) can be added to the working solution.

  • Sample Preparation:

    • Harvest fungal cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells twice with phosphate-buffered saline (PBS) at pH 7.4.

  • Staining:

    • Resuspend the cell pellet in the working staining solution.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing:

    • Centrifuge the stained cells at 3000 x g for 5 minutes.

    • Resuspend the pellet in PBS (pH 7.4) and centrifuge again. Repeat this washing step twice to remove unbound dye.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a drop of the cell suspension on a microscope slide with a coverslip.

    • Observe under a fluorescence microscope using a UV excitation filter (e.g., 350/50 nm) and a blue emission filter (e.g., 440/40 nm).

Protocol 2: Staining of Plant Tissue

  • Prepare Staining Solution:

    • Prepare a 1 mg/mL (0.1% w/v) stock solution of this compound in DMSO.

    • Prepare a working staining solution by diluting the stock solution 1:10 in a 0.1 M borate buffer (pH 9.0).

  • Sample Preparation:

    • Obtain thin sections of the plant tissue either by hand-sectioning or using a microtome.

    • If the tissue is fixed, ensure it is thoroughly washed in PBS (pH 7.4).

  • Staining:

    • Immerse the tissue sections in the working staining solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Carefully transfer the stained sections to a fresh solution of borate buffer (pH 9.0).

    • Wash for 5 minutes with gentle agitation. Repeat the wash step two more times.

  • Mounting and Imaging:

    • Mount the washed tissue sections on a microscope slide with a drop of mounting medium (an anti-fade reagent is recommended).

    • Place a coverslip over the tissue, avoiding air bubbles.

    • Image using a fluorescence microscope with appropriate UV excitation and blue emission filters.

Visualizations

cluster_workflow Experimental Workflow for Fungal Cell Staining prep Prepare Staining Solution (pH 8.5) stain Incubate Cells with Staining Solution prep->stain sample Harvest and Wash Fungal Cells sample->stain wash Wash to Remove Unbound Dye stain->wash image Image with Fluorescence Microscope wash->image

Caption: A generalized experimental workflow for staining fungal cell walls with this compound.

cluster_relationship Effect of pH on Fluorescence low_ph Acidic pH (e.g., < 7.0) protonation Protonation of Dye Molecule low_ph->protonation optimal_ph Alkaline pH (e.g., 8.0-10.0) deprotonation Deprotonation of Dye Molecule optimal_ph->deprotonation low_fluorescence Reduced Fluorescence Intensity protonation->low_fluorescence high_fluorescence Optimal Fluorescence Intensity deprotonation->high_fluorescence

Caption: The logical relationship between pH and the fluorescence intensity of stilbene-based dyes.

References

Technical Support Center: Cytotoxicity of Fluorescent Brightener 134 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the cytotoxicity of Fluorescent Brightener 134 (FB 134) in mammalian cell cultures. This guide is based on general principles of in vitro toxicology, data from similar fluorescent compounds, and established cytotoxicity testing methodologies. Researchers are advised to perform their own comprehensive dose-response studies to determine the specific effects of FB 134 on their cell lines of interest.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise when assessing the cytotoxicity of fluorescent compounds like FB 134.

Q1: My fluorescent brightener seems to be interfering with the fluorescence/colorimetric readings of my cytotoxicity assay. How can I address this?

A1: This is a common issue with fluorescent compounds. Here are some solutions:

  • Include proper controls: Prepare a set of wells containing the same concentrations of FB 134 in the culture medium but without cells.[1] This will allow you to measure the intrinsic fluorescence or absorbance of the compound. Subtract these background readings from your experimental values.[1]

  • Switch to a different assay: If interference is significant, consider using an assay with a different detection method.[1] For example, if you are using a fluorescence-based assay, try a colorimetric (absorbance-based) or luminescence-based assay. The ATP assay, which is luminescence-based, is often a good alternative.[2]

Q2: I'm observing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations of FB 134. What could be the cause?

A2: This phenomenon can be due to the aggregation of the compound at higher concentrations. These aggregates may have reduced bioavailability, leading to a lower apparent cytotoxicity.[1]

  • Solubility check: Visually inspect the culture medium for any precipitate at high concentrations of FB 134.

  • Solvent considerations: Ensure that the solvent used to dissolve FB 134 (e.g., DMSO) is at a non-toxic final concentration in the culture medium (typically <0.5%).[1] Always include a vehicle control (medium with the same solvent concentration) in your experiments.[1]

Q3: My results show high variability between replicate wells. What are the possible reasons?

A3: High variability can be caused by several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.[3]

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth.[3] It is recommended to not use the perimeter wells for experimental samples and instead fill them with sterile PBS or medium.[3][4]

  • Compound precipitation: As mentioned, poor solubility can lead to inconsistent results.

Q4: How do I choose the right cytotoxicity assay for my experiment?

A4: The choice of assay depends on the expected mechanism of cell death and the nature of your test compound. It is often recommended to use multiple assays to get a comprehensive view of cytotoxicity.

  • Metabolic activity: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Membrane integrity: The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[6]

  • Apoptosis: The Annexin V/Propidium (B1200493) Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

Here are detailed protocols for three commonly used cytotoxicity assays.

MTT Assay (Assessment of Metabolic Activity)

This assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Prepare serial dilutions of FB 134 in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.[1]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay (Assessment of Membrane Integrity)

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution

  • Serum-free culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis solution (e.g., Triton X-100) for maximum LDH release control

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of FB 134 in serum-free medium for the desired duration.

  • Include three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis solution 30-45 minutes before the assay.[7]

    • Background: Medium without cells.

  • After incubation, centrifuge the plate at ~250 x g for 5 minutes.

  • Carefully transfer a specific amount of supernatant from each well to a new 96-well plate.[8]

  • Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.[7]

  • Add the stop solution to each well.[7]

  • Measure the absorbance at 490 nm.[7]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain late apoptotic and necrotic cells with compromised membranes.[9][10]

Materials:

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat them with FB 134 for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[11]

  • Centrifuge the cells and resuspend the pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[10]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube.[9]

  • Analyze the samples by flow cytometry as soon as possible.

  • The cell populations can be identified as:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.[9]

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.[9]

Data Presentation

As no specific quantitative data for the cytotoxicity of this compound is available, the following tables are provided as templates for researchers to present their own findings in a clear and structured manner.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µg/mL)
e.g., HeLaMTT24Insert Value
48Insert Value
LDH24Insert Value
48Insert Value
e.g., HepG2MTT24Insert Value
48Insert Value
LDH24Insert Value
48Insert Value

Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound

Cell LineConcentration of FB 134 (µg/mL)Incubation Time (hours)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
e.g., A5490 (Control)48Insert ValueInsert Value
Concentration 148Insert ValueInsert Value
Concentration 248Insert ValueInsert Value
Concentration 348Insert ValueInsert Value

Visualizations

Experimental and Signaling Pathways

G cluster_workflow General Cytotoxicity Testing Workflow A Cell Seeding (96-well plate) B Compound Treatment (this compound at various concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, LDH, Annexin V/PI) C->D E Data Acquisition (Plate reader or Flow Cytometer) D->E F Data Analysis (IC50 calculation, etc.) E->F

Caption: General workflow for in vitro cytotoxicity assessment.

MTT_Assay cluster_mtt Principle of MTT Assay MTT MTT (Yellow, soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Uptake by cells Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Reduction Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement ROS_Apoptosis cluster_ros Simplified ROS-Induced Apoptosis Pathway ROS Increased ROS (e.g., from FB 134) Mito Mitochondrial Stress ROS->Mito Bax Bax/Bad Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Minimizing Non-Specific Binding of Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Stilbene (B7821643) derivatives are a versatile class of compounds with wide-ranging applications in biological research, including as fluorescent probes and potential therapeutics.[1][2] However, their inherent hydrophobicity can often lead to non-specific binding, a common experimental artifact that can result in high background signals, reduced sensitivity, and inaccurate data.[3] This guide provides troubleshooting strategies and detailed protocols to help researchers minimize non-specific binding and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is non-specific binding and why is it a problem with stilbene derivatives?

A1: Non-specific binding is the attachment of a compound, in this case, a stilbene derivative, to unintended molecules or surfaces rather than its specific biological target.[4][5] This phenomenon is often driven by hydrophobic and ionic interactions between the compound and various components of the experimental system.[6] For stilbene derivatives, which are often hydrophobic, this can lead to significant background noise, potentially masking the true specific signal and leading to erroneous data interpretation.[3]

Q2: I'm observing high background fluorescence in my cell imaging experiment. What are the likely causes and how can I fix it?

A2: High background fluorescence is a common indicator of non-specific binding.[7] Several factors could be at play:

  • Inadequate Blocking: If the surfaces of your culture vessel or the cells themselves are not properly blocked, the stilbene derivative can adhere non-specifically.[4]

    • Solution: Implement a blocking step using an appropriate agent. Bovine Serum Albumin (BSA) is a widely used and effective blocking agent.[4][8] Incubating your sample with a solution of 1-3% BSA can help to saturate non-specific binding sites.[9]

  • Excessive Concentration of the Stilbene Derivative: Using a higher-than-necessary concentration of your fluorescent probe increases the likelihood of non-specific interactions.[7]

    • Solution: Perform a concentration titration to determine the optimal concentration of your stilbene derivative that provides a strong specific signal with minimal background.[7]

  • Insufficient Washing: Inadequate washing after incubation with the stilbene derivative can leave unbound or loosely bound molecules behind, contributing to background noise.[7][10]

    • Solution: Increase the number and duration of your wash steps.[11] Using a wash buffer containing a mild non-ionic detergent, such as Tween 20, can be particularly effective at removing non-specifically bound molecules.[4][8]

Q3: My binding assay results show poor signal-to-noise. How can I improve this?

A3: A poor signal-to-noise ratio suggests that the non-specific binding is competing with or overwhelming the specific binding signal. Consider the following optimization strategies:

  • Adjust Buffer Composition: The pH and ionic strength of your buffers can significantly influence non-specific interactions.[8][12]

    • Solution: Experiment with adjusting the pH of your assay buffer.[12] Increasing the salt concentration (e.g., with NaCl) can also help to disrupt charge-based non-specific interactions.[6][8]

  • Incorporate Detergents: Non-ionic detergents can help to disrupt hydrophobic interactions that are a major cause of non-specific binding.[6][8]

    • Solution: Add a low concentration of a non-ionic detergent like Tween 20 (typically 0.05% to 0.1%) to your binding and wash buffers.[8]

  • Optimize Incubation Time and Temperature: Longer incubation times or higher temperatures can sometimes increase non-specific binding.

    • Solution: Try reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C) to see if this improves the signal-to-noise ratio.[13]

Q4: How can I be sure that the signal I'm observing is from specific binding and not just an artifact?

A4: Including proper controls in your experiments is crucial for validating the specificity of your results.[14]

  • Negative Control: A key control is to run the assay on a sample that does not contain the target of interest. Any signal detected in this control can be attributed to non-specific binding.

  • Competition Assay: In a competition assay, you co-incubate your labeled stilbene derivative with an excess of an unlabeled competitor compound that is known to bind to the same target. A significant decrease in the signal in the presence of the competitor indicates that the binding of your stilbene derivative is specific.

Quantitative Data Summary: Reagents for Reducing Non-Specific Binding

For easy comparison, the table below summarizes common reagents used to minimize non-specific binding and their typical working concentrations. The optimal concentration for any given experiment should be determined empirically.

ReagentTypeTypical Working ConcentrationPurposeCitations
Bovine Serum Albumin (BSA)Protein Blocker1 - 5% (w/v)Blocks non-specific binding sites on surfaces.[4][13]
Non-fat Dry MilkProtein Blocker5% (w/v)A cost-effective alternative to BSA for blocking.[4][13]
CaseinProtein Blocker1% (w/v)Effective protein-based blocking agent.[15]
Tween 20Non-ionic Detergent0.02 - 0.1% (v/v)Reduces hydrophobic interactions.[8][16]
Triton X-100Non-ionic Detergent0.1 - 0.5% (v/v)Disrupts non-specific hydrophobic and ionic interactions.[5][9]
Sodium Chloride (NaCl)Salt150 mM - 500 mMReduces charge-based non-specific interactions.[6][12]
Polyethylene Glycol (PEG)PolymerVariesCan be used to coat surfaces and reduce non-specific binding.[16][17]

Key Experimental Protocols

Below is a generalized protocol for a cell-based fluorescence assay using a stilbene derivative, with key steps for minimizing non-specific binding highlighted.

Protocol: Cell-Based Fluorescence Assay

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.

  • Cell Fixation (Optional): If required, fix the cells. A common method is to incubate with 4% formaldehyde (B43269) in PBS for 15-20 minutes at room temperature.[18]

  • Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS) to remove any residual media or fixation solution.[7]

  • Blocking (Critical Step): Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[4] This step is crucial for saturating non-specific binding sites.

  • Stilbene Derivative Incubation: Dilute the stilbene derivative to its optimal concentration in a buffer containing a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20 in PBS). Remove the blocking buffer and add the stilbene derivative solution to the cells. Incubate for the desired time and temperature, protected from light.

  • Washing (Critical Step): Remove the stilbene derivative solution and wash the cells extensively (e.g., 3-5 times for 5 minutes each) with a wash buffer (e.g., PBS with 0.1% Tween 20).[10] Thorough washing is essential to remove unbound and non-specifically bound probe.[11]

  • Imaging/Analysis: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. Ensure that the imaging settings (e.g., exposure time, gain) are optimized to maximize the specific signal while minimizing background.

Mandatory Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed q1 Is a blocking step included? start->q1 a1_no Incorporate a blocking step (e.g., 1-3% BSA) q1->a1_no No q2 Is the probe concentration optimized? q1->q2 Yes a1_no->q2 a2_no Perform a concentration titration to find the optimal dilution q2->a2_no No q3 Are wash steps sufficient? q2->q3 Yes a2_no->q3 a3_no Increase number and duration of washes. Add non-ionic detergent (e.g., Tween 20) to wash buffer. q3->a3_no No q4 Is the buffer composition optimal? q3->q4 Yes a3_no->q4 a4_no Adjust pH and/or increase salt concentration (e.g., NaCl) q4->a4_no No end_node Reduced Non-Specific Binding q4->end_node Yes a4_no->end_node

Caption: A troubleshooting workflow for addressing non-specific binding.

Signaling_Pathway_Example Stilbene Stilbene Derivative Receptor Cell Surface Receptor Stilbene->Receptor Specific Binding NSB Non-Specific Binding (e.g., to membrane lipids) Stilbene->NSB Hydrophobic Interactions Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activation

Caption: Hypothetical signaling pathway illustrating specific vs. non-specific binding.

References

Improving the stability of Fluorescent Brightener 134 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Fluorescent Brightener 134 (FB 134) in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Issue Potential Cause Recommended Solution
Decreased fluorescence intensity over a short period. Photodegradation: FB 134 is a stilbene-based brightener and is susceptible to degradation upon exposure to UV and visible light. This can involve photo-oxidative cleavage of the stilbene (B7821643) core or photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer.[1]- Prepare and handle solutions in a dark or low-light environment. - Use amber-colored vials or wrap containers with aluminum foil. - Minimize exposure to excitation light during experiments. - Consider the addition of a UV absorber or antioxidant to the solution (see Experimental Protocols).
Precipitation or cloudiness in the solution. Low Solubility: FB 134 has limited solubility in many common solvents.[2] Aggregation: At high concentrations, FB 134 molecules can aggregate, leading to precipitation and fluorescence quenching.[3][4] Incorrect Solvent: Using a solvent in which FB 134 is not readily soluble.- Prepare a stock solution in a suitable solvent such as DMSO or an aqueous solution containing a co-solvent like polyethylene (B3416737) glycol (PEG).[5] - Avoid preparing highly concentrated aqueous solutions without co-solvents. - Sonicate the solution to aid dissolution. - Filter the solution through a 0.2 µm filter after preparation to remove any undissolved particles.
Inconsistent fluorescence readings between experiments. pH Fluctuation: The fluorescence of stilbene-based brighteners can be pH-dependent. Changes in pH can alter the electronic structure of the molecule, affecting its fluorescence properties.[6] Temperature Variation: Temperature can influence fluorescence intensity and the rate of degradation reactions.- Use a buffered solution to maintain a stable pH, preferably in the neutral to slightly alkaline range.[6] - Ensure all experiments are conducted at a consistent temperature. - Calibrate instruments before each experiment.
Complete loss of fluorescence. Chemical Degradation: Exposure to strong oxidizing agents can lead to the chemical degradation of FB 134.[2] Hydrolysis: Although generally stable, prolonged exposure to extreme pH and high temperatures could potentially lead to hydrolysis of the sulfonated stilbene structure.- Avoid contact with strong oxidizing agents such as hypochlorite.[7] - Store solutions at recommended temperatures (2-8°C for short-term, -20°C for long-term). - Prepare fresh solutions for critical experiments.

Frequently Asked Questions (FAQs)

General Properties and Handling

1. What is this compound? this compound is an optical brightening agent belonging to the class of stilbene-based fluorescent dyes.[8] It absorbs ultraviolet (UV) light and re-emits it as visible blue light, which makes materials appear whiter and brighter. Its chemical name is Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate.[8]

2. What are the key chemical properties of this compound?

PropertyValue
CAS Number 3426-43-5[8][9]
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[2][9]
Molecular Weight 814.76 g/mol [2][9]
Appearance Slight yellowish powder[8]
Maximum Absorption Wavelength (λmax) 348-350 nm[8]

3. What are the recommended storage conditions for this compound solid and solutions?

  • Solid: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[2]

  • Solutions: For short-term storage (days to weeks), store at 2-8°C. For long-term storage (weeks to months), aliquot and store at -20°C to minimize freeze-thaw cycles. Protect all solutions from light.

Stability and Degradation

4. What are the main factors that affect the stability of this compound in solution? The primary factors affecting the stability of FB 134 in solution are:

  • Light Exposure: Leads to photodegradation.[1]

  • pH: Can influence fluorescence and chemical stability.[6]

  • Temperature: Higher temperatures can accelerate degradation.

  • Presence of Oxidizing Agents: Can cause chemical decomposition.[2]

  • Concentration: High concentrations can lead to aggregation and fluorescence quenching.[3][4]

5. How does pH affect the stability and fluorescence of this compound? For stilbene-based fluorescent brighteners, fluorescence intensity can be pH-dependent. While specific data for FB 134 is limited, related compounds often exhibit optimal fluorescence in neutral to slightly alkaline conditions. Strongly acidic conditions can lead to a decrease in ultraviolet absorption intensity and a blue shift in the absorption curve, which can affect the fluorescence output.[6]

Solution Preparation and Stabilization

6. What is a recommended solvent for preparing a stock solution of this compound? Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic dyes.[5] For aqueous applications, a stock solution can be prepared in water with the aid of a co-solvent like polyethylene glycol (PEG) 300 or 400 to enhance solubility and stability.[5]

7. How can I prevent photodegradation of my this compound solution? To minimize photodegradation, it is crucial to protect the solution from light. This can be achieved by working in a dimly lit room, using amber-colored vials, and wrapping containers in aluminum foil. During fluorescence measurements, minimize the exposure time to the excitation light source.

8. Can I add any stabilizers to my this compound solution? Yes, the addition of certain stabilizers can improve the stability of fluorescent dyes. For stilbene-based compounds like FB 134, the following can be considered:

  • Antioxidants: Compounds like ascorbic acid or Trolox can help mitigate photo-oxidative degradation. The optimal concentration would need to be determined empirically for your specific application.

  • UV Absorbers: These compounds can absorb UV radiation, thereby protecting the fluorescent brightener from photodegradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in an aqueous solution containing polyethylene glycol (PEG) as a stabilizing co-solvent.

Materials:

  • This compound powder

  • Polyethylene glycol 300 (PEG 300)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • 0.2 µm syringe filter

  • Amber-colored microcentrifuge tubes or vials

Procedure:

  • Weigh out 10 mg of this compound powder.

  • In a 15 mL conical tube, add 1 mL of PEG 300.

  • Add the 10 mg of FB 134 powder to the PEG 300.

  • Vortex the mixture thoroughly for 1-2 minutes to create a slurry.

  • Slowly add 9 mL of deionized water to the slurry while vortexing to bring the total volume to 10 mL.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm syringe filter to remove any remaining particulates.

  • Aliquot the stock solution into amber-colored tubes and store at -20°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for Preparing Stable FB 134 Solution cluster_preparation Solution Preparation cluster_storage Storage and Handling cluster_experiment Experimental Use weigh Weigh FB 134 Powder dissolve Dissolve in Solvent (e.g., Water with PEG 300) weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate filter Filter (0.2 µm) sonicate->filter protect Protect from Light (Amber Vials/Foil) filter->protect aliquot Aliquot into Small Volumes protect->aliquot store Store at -20°C (Long-term) or 2-8°C (Short-term) aliquot->store thaw Thaw Aliquot as Needed store->thaw dilute Dilute to Working Concentration in Buffered Solution thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and handling stable solutions of this compound.

degradation_pathway Degradation Pathways of Stilbene-Based Brighteners FB134_trans This compound (trans-isomer, Fluorescent) FB134_cis cis-isomer (Non-Fluorescent) FB134_trans->FB134_cis UV Light (Photoisomerization) Oxidized Photo-oxidized Products (e.g., Aldehydes, Alcohols) FB134_trans->Oxidized UV Light + O₂ (Photo-oxidation) FB134_cis->FB134_trans UV Light/Thermal Loss Loss of Fluorescence FB134_cis->Loss Oxidized->Loss

Caption: Primary degradation pathways for stilbene-based fluorescent brighteners like FB 134.

troubleshooting_logic Troubleshooting Logic for Unstable FB 134 Solution start Unstable Solution? check_light Exposed to Light? start->check_light check_solvent Precipitation? check_light->check_solvent No sol_light Protect from Light check_light->sol_light Yes check_oxidants Contact with Oxidants? check_solvent->check_oxidants No sol_solvent Use Co-solvent (e.g., PEG) and Sonicate check_solvent->sol_solvent Yes check_ph Inconsistent pH? check_oxidants->check_ph No sol_oxidants Avoid Oxidizing Agents check_oxidants->sol_oxidants Yes sol_ph Use Buffered Solution check_ph->sol_ph Yes end Stable Solution check_ph->end No sol_light->end sol_solvent->end sol_oxidants->end sol_ph->end

Caption: A logical approach to troubleshooting common stability issues with this compound solutions.

References

Validation & Comparative

A Head-to-Head Comparison: Fluorescent Brightener 134 vs. Calcofluor White for Fungal Detection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection of fluorescent brighteners for the visualization of fungal elements. This guide provides a data-driven comparison of Calcofluor White and a related stilbene (B7821643) derivative, Blankophor, as a proxy for modern fluorescent brighteners, in the absence of direct comparative studies for Fluorescent Brightener 134 in fungal detection.

In the realm of mycological research and diagnostics, rapid and accurate detection of fungal elements is paramount. Fluorescent microscopy, aided by stains that bind to fungal cell wall components, offers a sensitive and efficient method for visualizing fungi in a variety of samples. For decades, Calcofluor White has been a widely used fluorescent stain for this purpose. However, with the advent of newer fluorescent brightening agents, a critical evaluation of the available options is necessary to ensure optimal experimental outcomes.

This guide provides a comprehensive comparison of Calcofluor White with other fluorescent brighteners, with a focus on Blankophor, for which direct comparative data is available. While information on this compound in the context of fungal detection is limited, its structural similarity to other stilbene-based dyes and its known fungicidal properties make it a compound of interest.

Mechanism of Action: Binding to the Fungal Cell Wall

Both Calcofluor White and other stilbene-based fluorescent brighteners, including Blankophor and likely this compound, function by non-specifically binding to chitin (B13524) and cellulose, which are key polysaccharides in the fungal cell wall.[1][2] This binding is mediated by hydrogen bonds, leading to an accumulation of the dye on the fungal surface. When excited by ultraviolet (UV) light, these molecules emit a bright, blue-white or blue-green fluorescence, rendering the fungal structures easily distinguishable from the surrounding environment.[1][2]

Performance Metrics: A Quantitative Comparison

Performance MetricCalcofluor WhiteBlankophorReference(s)
Sensitivity 80% - 90%100%[3][4]
Specificity 84% - 88%86%[3][4]
Photostability Fades more rapidly under UV illuminationMore resistant to fading[5]
Stability in Alkaline Solutions Can form hair-like crystals at high pHMore stable in alkaline solutions[2]
Background Fluorescence Can exhibit higher background stainingGenerally lower background fluorescence[5]

Note: The sensitivity and specificity values are derived from studies on clinical samples and may vary depending on the sample type and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the use of Calcofluor White and Blankophor in fungal staining.

Calcofluor White Staining Protocol

This protocol is a standard procedure for the visualization of fungi in various specimens.

  • Sample Preparation: Place the specimen (e.g., tissue section, cell suspension) on a clean microscope slide.

  • Clearing (Optional): For tissue samples, add one drop of 10% potassium hydroxide (B78521) (KOH) to the specimen to clear cellular debris. Let it stand for 5-10 minutes.

  • Staining: Add one drop of Calcofluor White solution (typically 0.1% w/v) to the specimen.

  • Incubation: Gently mix and cover with a coverslip. Allow the stain to incubate for 1-5 minutes at room temperature.

  • Visualization: Observe the slide under a fluorescence microscope using an excitation wavelength of 340-380 nm. Fungal elements will fluoresce bright blue-white or blue-green.

Blankophor Staining Protocol

This protocol highlights the use of Blankophor, which has shown enhanced performance in some studies.

  • Sample Preparation: Prepare the specimen on a microscope slide as described for Calcofluor White.

  • Combined Clearing and Staining: For many applications, a working solution of Blankophor in 10-20% KOH can be used for simultaneous clearing and staining. Add one drop of this solution to the specimen. For delicate samples, a sequential clearing and staining approach may be preferred.

  • Incubation: Cover with a coverslip and incubate for 1-15 minutes. Incubation time may be accelerated by gentle warming.

  • Visualization: Examine under a fluorescence microscope with an excitation wavelength below 400 nm. Fungal structures will emit a bright blue fluorescence.

Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the fungal detection process using fluorescent brighteners, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Fungal_Detection_Mechanism cluster_0 Fungal Cell Wall Chitin_Cellulose Chitin & Cellulose Polymers Binding Non-covalent Binding (Hydrogen Bonds) Chitin_Cellulose->Binding Fluorescent_Brightener Fluorescent Brightener (e.g., Calcofluor White, Blankophor) Fluorescent_Brightener->Binding Excitation UV Excitation (~340-400 nm) Binding->Excitation Stained Fungus Emission Fluorescence Emission (~420-490 nm) Excitation->Emission Microscopy Fluorescence Microscopy Emission->Microscopy Detection

Caption: Mechanism of fungal detection by fluorescent brighteners.

Experimental_Workflow Start Start: Sample Collection Sample_Prep Sample Preparation (e.g., Smear, Section) Start->Sample_Prep Clearing Clearing with KOH (Optional) Sample_Prep->Clearing Staining Staining with Fluorescent Brightener Clearing->Staining Incubation Incubation (1-15 min) Staining->Incubation Microscopy Fluorescence Microscopy (UV Excitation) Incubation->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis End End: Results Analysis->End

Caption: General experimental workflow for fungal staining.

This compound: An Area for Future Research

While this guide has focused on the well-documented comparison between Calcofluor White and Blankophor, the potential of this compound should not be dismissed. One study has shown that this compound is fungicidal to both Trichophyton rubrum and Candida albicans, with inhibitory effects comparable to Calcofluor White.[6] This suggests that it effectively interacts with the fungal cell wall. However, its efficacy as a fluorescent stain for detection, including its brightness, photostability, and signal-to-noise ratio, requires dedicated investigation. Future studies directly comparing the staining performance of this compound with established dyes like Calcofluor White and Blankophor would be of significant value to the research community.

Conclusion and Recommendations

The choice of a fluorescent brightener for fungal detection can significantly impact the quality and reliability of experimental data. While Calcofluor White has long been the standard, evidence suggests that newer compounds like Blankophor may offer superior performance in terms of sensitivity and photostability.[3][4][5]

For researchers and professionals in drug development, the following recommendations are provided:

  • For routine screening and established protocols, Calcofluor White remains a reliable and effective option.

  • For applications requiring the highest sensitivity, or when photobleaching is a concern, Blankophor is a strongly recommended alternative.

  • When working with highly alkaline clearing agents, the superior stability of Blankophor makes it a more suitable choice.[2]

The field of fluorescent probes is continually evolving. As new brighteners become available, it is imperative for the scientific community to conduct rigorous, head-to-head comparisons to identify the most effective tools for advancing our understanding of fungal biology and pathology. While direct comparative data for this compound in fungal detection is currently unavailable, its known antifungal properties warrant further investigation into its potential as a fluorescent staining agent.

References

A Comparative Analysis of Fluorescent Brightener 134 and Other Leading Optical Brighteners

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and chemical manufacturing, the pursuit of enhanced aesthetics and performance is perpetual. Optical brighteners, or fluorescent whitening agents, are key to achieving desired levels of whiteness and brightness in a vast array of products, from textiles and plastics to papers and detergents. This guide provides an in-depth comparison of Fluorescent Brightener 134 (FB 134) against other widely used optical brighteners, namely OB-1, CBS-X, and KSN. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of these additives.

Performance Characteristics at a Glance

The selection of an appropriate optical brightener is contingent on the specific application, processing conditions, and desired final properties of the material. The following table summarizes the key quantitative and qualitative performance indicators for FB 134 and its counterparts.

PropertyThis compound (CF)Optical Brightener OB-1Optical Brightener CBS-XOptical Brightener KSN
Chemical Name Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate2,2'-(4,4'-diphenol vinyl) dibenzoxazolDisodium 4,4'-bis(2-sulfostyryl)biphenyl4,4'-bis(5-methyl-2-benzoxazolyl)ethylene
CAS Number 3426-43-5[1][2][3][4]1533-45-5[1][5][6][7][8]27344-41-8[9][10][11]5242-49-9[12][13][14][15]
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂[2][3][4]C₂₈H₁₈N₂O₂[1][7][8]C₂₈H₂₀O₆S₂Na₂[9]C₂₉H₂₀N₂O₂
Appearance Slight yellowish powder[1][3]Bright yellow-green crystalline powder[8]Yellowish-green uniform powder or granule[16]Yellowish-green crystal powder[14]
Max. Absorption λ (nm) 348 - 350[1]374[17]349±1[16]370
Max. Emission λ (nm) ~440434[17]~435437
Melting Point (°C) >300353 - 362[1]>300269 - 271[13][14]
Solubility Water soluble (35 g/L at 90°C)[18]Insoluble in water; soluble in common organic solvents[17]Highly soluble in water[9][10]Insoluble in water; soluble in alkane, mineral oil, and common organic solvents[14]
Primary Applications Cotton and nylon blended fabrics, detergents[1][18]Polyester, nylon, polypropylene, PVC, ABS, EVA[17]Detergents, cotton, paper, wool, silk[9][10]Polyester, polyamide, polyacrylonitrile (B21495) fiber, plastics[12][15]
Key Features Good acid and washing resistance[1][18]Excellent thermal stability (up to 375°C)[17]High whitening effect in cold to medium temperatures[9]Good light and weather resistance[13]

Mechanism of Action: The Science of Brightness

Optical brighteners function by absorbing ultraviolet (UV) light, which is invisible to the human eye, and re-emitting it as visible blue light through the process of fluorescence. This emitted blue light masks any inherent yellowing in a material, resulting in a brighter and whiter appearance.

G Mechanism of Optical Brightening UV_Light UV Light (Invisible) Brightener Optical Brightener Molecule UV_Light->Brightener Absorption Substrate Material Substrate (e.g., textile, plastic) Brightener->Substrate Incorporated into Visible_Light Visible Blue Light (Emitted) Brightener->Visible_Light Fluorescence Perceived_Whiteness Enhanced Whiteness and Brightness Substrate->Perceived_Whiteness Visible_Light->Perceived_Whiteness

Caption: The process of UV light absorption and visible blue light emission by optical brighteners.

Experimental Protocols

To ensure a standardized and objective comparison of optical brightener performance, the following experimental protocols are recommended.

Determination of Whiteness Index

The whiteness index is a crucial parameter for quantifying the effectiveness of an optical brightener. The ASTM E313 and CIE whiteness index methods are widely recognized standards.[9][18][19]

Objective: To measure the whiteness of a substrate treated with an optical brightener.

Apparatus:

  • Spectrophotometer or colorimeter

  • Standard light source (e.g., D65 for simulated daylight)

  • White reference standard

Procedure:

  • Sample Preparation: Prepare samples of the substrate (e.g., textile fabric, plastic plaque) with and without the optical brightener according to the desired application method (e.g., dyeing, compounding).

  • Calibration: Calibrate the spectrophotometer using a certified white reference standard.

  • Measurement:

    • Place the untreated (control) sample in the spectrophotometer and measure its reflectance spectrum across the visible range (typically 400-700 nm).

    • Repeat the measurement for the sample treated with the optical brightener.

  • Calculation:

    • Using the instrument's software, calculate the CIE tristimulus values (X, Y, Z) from the reflectance data.

    • Calculate the whiteness index using the appropriate formula (e.g., ASTM E313 or CIE).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the absorption (excitation) and emission spectra of the optical brighteners.

Objective: To identify the maximum absorption and emission wavelengths.

Apparatus:

  • Fluorometer (fluorescence spectrophotometer)

  • Quartz cuvettes

  • Appropriate solvent

Procedure:

  • Solution Preparation: Prepare dilute solutions of each optical brightener in a suitable solvent (e.g., ethanol, water). The concentration should be low enough to avoid inner filter effects.

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum.

    • Scan the excitation monochromator across a range of UV wavelengths (e.g., 300-400 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the maximum absorption wavelength.

  • Emission Spectrum:

    • Set the excitation monochromator to the determined maximum absorption wavelength.

    • Scan the emission monochromator across a range of visible wavelengths (e.g., 400-500 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is employed to evaluate the thermal stability of the optical brighteners, which is critical for applications involving high-temperature processing.

Objective: To determine the decomposition temperature of the optical brightener.

Apparatus:

  • Thermogravimetric analyzer (TGA)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the optical brightener powder (typically 5-10 mg) into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[20]

  • Data Analysis:

    • The TGA instrument records the weight of the sample as a function of temperature.

    • The onset temperature of weight loss is considered the decomposition temperature, indicating the limit of its thermal stability.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of an optical brightener.

G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Prep_Substrate Prepare Substrate (Textile/Plastic) Application Apply Brightener to Substrate Prep_Substrate->Application Prep_Brightener Prepare Brightener Solution/Dispersion Prep_Brightener->Application Whiteness_Test Whiteness Index Measurement (ASTM E313/CIE) Application->Whiteness_Test Treated Sample Fluorescence_Test Fluorescence Spectroscopy (λabs/λem) Application->Fluorescence_Test Treated Sample Thermal_Test Thermogravimetric Analysis (TGA) Application->Thermal_Test Treated Sample Photostability_Test Photostability Testing (ISO 4892) Application->Photostability_Test Treated Sample Comparison Comparative Data Analysis Whiteness_Test->Comparison Fluorescence_Test->Comparison Thermal_Test->Comparison Photostability_Test->Comparison Conclusion Conclusion on Performance and Suitability Comparison->Conclusion

Caption: A generalized workflow for the evaluation of optical brighteners.

Concluding Remarks

The selection of an optimal fluorescent brightener requires a multifaceted approach that considers the chemical and physical properties of the brightener in conjunction with the specific requirements of the end-use application. This compound demonstrates excellent performance for textile applications, particularly on cotton and nylon blends, with good resistance to wet and acidic conditions. For high-temperature plastic processing, OB-1 is a superior choice due to its exceptional thermal stability. CBS-X is highly effective in detergents and for treating cellulosic materials at lower temperatures, owing to its high water solubility. KSN offers a balance of good thermal stability and excellent lightfastness, making it suitable for a range of plastics and synthetic fibers.

By utilizing the detailed experimental protocols outlined in this guide, researchers and professionals can conduct robust and reliable comparative analyses to select the most suitable optical brightener for their specific needs, thereby optimizing product quality and performance.

References

A Comparative Guide to the Validation of Fluorescent Brightener 134 as a Quantitative Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fluorescent Brightener 134 and its potential application as a quantitative fluorescent probe against established methodologies. Due to a lack of direct peer-reviewed data validating this compound for quantitative assays in biological research, this document outlines a framework for its validation. We will present the known properties of this compound alongside the performance data and established protocols of widely used quantitative fluorescence and colorimetric protein assays. This guide serves as a resource for researchers interested in exploring the potential of this fluorescent compound in quantitative applications.

Introduction to this compound

This compound (FB 134), also known as Optical Brightener CF, is a stilbene (B7821643) derivative primarily used in the textile and paper industries to enhance whiteness.[1][2] Its mechanism of action involves absorbing ultraviolet light and emitting it in the blue region of the visible spectrum, which masks the natural yellowish tint of materials.[3] While its application as an optical brightener is well-documented, its potential as a precise quantitative probe in biochemical assays is an area requiring further investigation. A standard for this compound is available for quantitative analysis and quality control in biochemical experiments.[4]

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Name Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate
CAS Number 3426-43-5
Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂
Molecular Weight 814.76 g/mol [2]
Appearance Slight yellowish powder[1]
Maximum Absorption Wavelength 348-350 nm[1]
Solubility Soluble in water[5]

Comparison with Established Quantitative Probes

To validate this compound as a quantitative probe, its performance must be benchmarked against existing, well-characterized assays. This section compares the hypothetical application of FB 134 for protein quantification with established fluorescent and colorimetric methods.

Table 1: Comparison of Protein Quantification Assays

FeatureThis compound (Hypothetical)Fluorescamine (B152294) AssayNanoOrange™ AssayBCA AssayBradford Assay
Principle Unknown, likely interaction with proteins leading to a change in fluorescence.Covalent reaction with primary amines of proteins.[6][7]Binds to detergent-coated proteins and hydrophobic regions.[8][9]Reduction of Cu²⁺ by proteins, followed by chelation with bicinchoninic acid.[10][11]Binding of Coomassie dye to basic and aromatic amino acid residues.[12][13]
Detection Fluorescence (Excitation: ~350 nm)Fluorescence (Ex/Em: ~380/470 nm)[14]Fluorescence (Ex/Em: ~485/590 nm)[15]Colorimetric (Absorbance at 562 nm)[11]Colorimetric (Absorbance at 595 nm)[16]
Sensitivity To be determined10 ng/mL - 1 µg/mL[17]10 ng/mL - 10 µg/mL[8]~25 µg/mL[10]1 µg/mL - 1.5 mg/mL[9]
Linear Range To be determined8 - 500 µg/mL (for BSA)[18]100 ng/mL - 10 µg/mL (microplate)[19]20 - 2000 µg/mL0.05 - 0.5 mg/mL (microplate)[13]
Assay Time To be determined< 30 minutes[14]~30 minutes (includes heating step)[15]30-60 minutes~15 minutes
Interfering Substances To be determinedBuffers with primary amines (e.g., Tris, glycine).[18]Detergents.[9]Reducing agents, chelating agents.[10]Detergents, basic buffers.[13]
Protein-to-Protein Variability To be determinedModerateLow[8]LowHigh[9]

Experimental Protocols

Detailed methodologies for established protein quantification assays are provided below. A hypothetical protocol for the validation of this compound is also proposed.

Hypothetical Validation Workflow for this compound

This workflow outlines the necessary steps to evaluate FB 134 as a quantitative probe.

Validation_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Development cluster_validation 3. Performance Validation cluster_comparison 4. Comparative Analysis prep_fb134 Prepare FB 134 Stock Solution optimization Optimize FB 134 Concentration and Incubation Time prep_fb134->optimization prep_protein Prepare Protein Standards (e.g., BSA) std_curve Generate Standard Curve prep_protein->std_curve prep_buffer Prepare Assay Buffer prep_buffer->optimization optimization->std_curve measurement Measure Fluorescence std_curve->measurement linearity Assess Linearity and Dynamic Range measurement->linearity sensitivity Determine Limit of Detection (LOD) linearity->sensitivity protein_var Test Protein-to-Protein Variability sensitivity->protein_var interference Evaluate Interference from Common Reagents protein_var->interference compare Compare Performance with Established Assays interference->compare

Caption: Proposed workflow for the validation of this compound.

Protocol 1: Fluorescamine Protein Assay

This protocol is based on the reaction of fluorescamine with primary amines in proteins.

  • Reagent Preparation:

    • Prepare a 0.1 M borate (B1201080) buffer (pH 9.0) containing 1% (w/v) SDS.

    • Dissolve 5 mg of Fluorescamine in 10 mL of fresh acetone (B3395972) or acetonitrile. This reagent is stable for about a week at room temperature in the dark.[17]

    • Prepare a 1 mg/mL stock solution of Bovine Serum Albumin (BSA) in the assay buffer to be used for standards.[17]

  • Standard Curve Preparation:

    • Prepare a series of BSA standards by diluting the stock solution in the assay buffer. A typical range is 1 to 100 µg/mL.[17]

    • Pipette a fixed volume of each standard and a buffer blank into separate tubes.

  • Assay Procedure:

    • To each tube, add 1.0 mL of the borate/SDS buffer.

    • Slowly add 125 µL of the fluorescamine solution while vortexing.[17]

    • Incubate at room temperature for 5 to 30 minutes, protected from light.[14]

  • Measurement:

    • Measure the fluorescence with an excitation wavelength of ~380-390 nm and an emission wavelength of ~470-475 nm.[14][17]

    • Plot the fluorescence intensity versus the protein concentration to generate a standard curve.

Protocol 2: NanoOrange™ Protein Quantitation Assay

This assay utilizes a dye that becomes fluorescent upon binding to detergent-coated proteins.

  • Reagent Preparation:

    • Prepare a 1X protein quantitation diluent by diluting the concentrated stock 10-fold with distilled water.

    • Prepare the 1X NanoOrange® reagent working solution by diluting the concentrated reagent 500-fold into the 1X protein quantitation diluent. Protect this solution from light.[20]

  • Standard Curve Preparation:

    • Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 10 ng/mL to 10 µg/mL by diluting a stock solution in the 1X NanoOrange® working solution.[20]

  • Assay Procedure:

    • Add the protein samples and standards to appropriate tubes or microplate wells.

    • Incubate the samples at 90-96°C for 10 minutes, protected from light.[15]

    • Cool the samples to room temperature for 20 minutes, protected from light.[15]

  • Measurement:

    • Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~590 nm.[15]

    • Generate a standard curve by plotting fluorescence intensity against protein concentration.

Protocol 3: Bicinchoninic Acid (BCA) Protein Assay

This is a colorimetric assay based on the reduction of copper ions by protein.

  • Reagent Preparation:

    • Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11]

  • Standard Curve Preparation:

    • Prepare a series of BSA standards with concentrations ranging from 20 to 2000 µg/mL in the same buffer as the samples.

  • Assay Procedure:

    • Pipette 25 µL of each standard and sample into separate microplate wells.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes or at 60°C for 30 minutes for a more sensitive assay.[21]

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.[11]

    • Create a standard curve by plotting the absorbance versus protein concentration.

Protocol 4: Bradford Protein Assay

This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.

  • Reagent Preparation:

    • Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then adding 100 mL of 85% phosphoric acid and bringing the final volume to 1 liter with distilled water.[16][22] Alternatively, use a commercially available reagent.

  • Standard Curve Preparation:

    • Prepare a series of BSA standards with concentrations typically ranging from 0.05 to 0.5 mg/mL for a microplate assay.[13]

  • Assay Procedure:

    • Pipette 10 µL of each standard and sample into separate microplate wells.[13]

    • Add 200 µL of the diluted dye reagent to each well and mix.[13]

    • Incubate at room temperature for at least 5 minutes.[16]

  • Measurement:

    • Measure the absorbance at 595 nm.[16]

    • Construct a standard curve by plotting absorbance versus protein concentration.

Signaling Pathways and Logical Relationships

The underlying principles of the comparative assays can be visualized as follows:

Assay_Principles cluster_fluorescent Fluorescent Assays cluster_colorimetric Colorimetric Assays fb134 FB 134 + Protein fb134_out Fluorescence Change (Hypothetical) fb134->fb134_out fluorescamine Fluorescamine + Primary Amines fluorescamine_out Fluorescent Product fluorescamine->fluorescamine_out nanoorange NanoOrange + Detergent-Coated Protein nanoorange_out Increased Fluorescence nanoorange->nanoorange_out bca Protein + Cu²⁺ → Cu⁺ Cu⁺ + BCA bca_out Purple Complex (562 nm) bca->bca_out bradford Protein + Coomassie Dye bradford_out Blue Complex (595 nm) bradford->bradford_out

References

Unveiling the Antifungal Potential of Fluorescent Brightener 134 in Comparison to Other Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the fungicidal properties of various stilbene (B7821643) compounds reveals the promising activity of Fluorescent Brightener 134. This guide offers a detailed comparison of its efficacy against other stilbenes, supported by experimental data, for researchers, scientists, and drug development professionals.

Stilbenes, a class of naturally occurring and synthetic phenolic compounds, are gaining attention for their diverse biological activities, including their potential as antifungal agents. This is particularly relevant given the rising challenge of drug-resistant fungal infections.[1] This comparative guide focuses on this compound, a stilbene derivative, and benchmarks its fungicidal performance against other members of the stilbene family, such as the well-researched resveratrol (B1683913) and pterostilbene (B91288).

Quantitative Comparison of Fungicidal Activity

The antifungal efficacy of this compound and other stilbenes has been evaluated against various fungal species. The data, summarized in the tables below, is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), key indicators of antifungal potency. Lower MIC and MFC values signify greater efficacy.

Table 1: Fungicidal Activity of Fluorescent Brighteners and Other Stilbenes against Trichophyton rubrum

CompoundMIC₈₀ (µg/mL)MFC₉₉ (µg/mL)
This compound ~5.73 - 11.46 ~11.46 - 22.92
Fluorescent Brightener 852.735.46
Fluorescent Brightener 1132.885.76
Fluorescent Brightener 71~5.73~11.46
Calcofluor White (CFW)2.875.73
Pinosylvan Monomethyl Ether25.0>25.0
Pterostilbene12.525.0

Table 2: Fungicidal Activity of Fluorescent Brighteners and Other Stilbenes against Candida albicans

CompoundMIC₈₀ (µg/mL)MFC₉₅ (µg/mL)
This compound ~22.92 - 45.85 ~45.85 - 91.7
Fluorescent Brightener 8510.9121.82
Fluorescent Brightener 11312.0124.02
Fluorescent Brightener 71~22.92~45.85
Calcofluor White (CFW)11.46 - 22.9222.92 - 45.85
Pinosylvan Monomethyl Ether>25.0>25.0
Pterostilbene25.0>25.0

Table 3: Antifungal Activity of Resveratrol and its Derivatives against Candida Species

CompoundFungusMIC (µg/mL)
ResveratrolCandida albicans10 - 20[2]
Dimethoxy Resveratrol DerivativesCandida albicans & other Candida species29 - 37[3][4]

The data indicates that this compound exhibits notable fungicidal activity, although other fluorescent brighteners like 85 and 113 show greater potency against the tested strains. Interestingly, the phytoalexins pinosylvan monomethyl ether and pterostilbene were less effective in these particular studies. It is also worth noting that resveratrol and its derivatives have demonstrated efficacy against Candida species.

Experimental Protocols

The following methodologies are standard for assessing the fungicidal activity of chemical compounds.

Broth Microdilution Method for MIC and MFC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antimicrobial agents.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution of Test Compounds: The test compounds, such as this compound and other stilbenes, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium like RPMI 1640.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plate also includes a growth control (no compound) and a sterility control (no inoculum). The plate is then incubated at a controlled temperature (typically 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits visible fungal growth.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for another 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[5]

Agar Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Inoculation of Agar Plates: A standardized suspension of the fungal strain is uniformly spread over the surface of an agar plate.

  • Application of Test Compounds: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the fungus to grow.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is absent). A larger zone of inhibition indicates greater antifungal activity.[6]

Mechanism of Action: A Tale of Two Pathways

The fungicidal activity of stilbenes appears to operate through different mechanisms depending on the specific compound.

Fluorescent brighteners, including this compound, primarily target the fungal cell wall. They exhibit a high affinity for chitin (B13524), a crucial polysaccharide component of the cell wall. By binding to nascent chitin chains, these compounds disrupt the proper assembly and integrity of the cell wall, leading to cell lysis and death.

Fungicidal_Mechanism_Fluorescent_Brighteners FB134 This compound Chitin Chitin in Fungal Cell Wall FB134->Chitin Binds to Disruption Cell Wall Disruption Chitin->Disruption Leads to Lysis Cell Lysis & Death Disruption->Lysis Results in

Mechanism of Fluorescent Brighteners

Other stilbenes, such as pterostilbene, employ a different strategy. Their mode of action involves inducing the production of reactive oxygen species (ROS) within the fungal cell.[7] This oxidative stress, coupled with direct damage to the plasma membrane and internal organelles like mitochondria and the endoplasmic reticulum, ultimately leads to fungal cell death.[6][8]

Fungicidal_Mechanism_Other_Stilbenes Stilbene Other Stilbenes (e.g., Pterostilbene) ROS Reactive Oxygen Species (ROS) Production Stilbene->ROS Induces MembraneDamage Plasma Membrane & Organelle Damage Stilbene->MembraneDamage Causes Death Fungal Cell Death ROS->Death MembraneDamage->Death

Mechanism of Other Stilbenes

Conclusion

This compound demonstrates significant fungicidal activity, adding to the growing body of evidence for the therapeutic potential of stilbene compounds. While direct comparisons show variations in potency among different stilbenes, the distinct mechanisms of action—cell wall disruption for fluorescent brighteners and induction of oxidative stress for others—offer multiple avenues for the development of novel antifungal strategies. Further research is warranted to fully elucidate the structure-activity relationships and to explore the potential for synergistic combinations of these compounds to combat fungal infections.

References

A Comparative Guide to the Quantum Yield Determination of Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence quantum yield of Fluorescent Brightener 134 against other common optical brightening agents. The document outlines the expected performance based on structurally similar compounds and furnishes a detailed experimental protocol for the precise determination of this critical photophysical parameter.

Understanding Quantum Yield in Fluorescent Brighteners

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For fluorescent brighteners, a high quantum yield is paramount as it directly correlates with the intensity of the emitted blue light, which in turn dictates the effectiveness of the whitening or brightening effect on a substrate. Stilbene-based optical brighteners, such as this compound, are renowned for their high fluorescence efficiency.

Comparative Analysis of Fluorescent Brightener Quantum Yields

Compound Chemical Class Reported/Expected Quantum Yield (Φ) Key Characteristics
This compound Diaminostilbene derivativeExpected to be high (in the range of 0.82-0.91 for similar compounds)[1]Good light fastness, suitable for cellulosic fibers.
C.I. Fluorescent Brightener 351 (Tinopal CBS-X) Distyryl biphenyl (B1667301) derivativeDescribed as having a high fluorescence quantum yield[2]Excellent whitening effect, good photostability.
C.I. Fluorescent Brightener 220 Diaminostilbene derivativeDescribed as having high fluorescence intensity[3]Good water solubility, suitable for paper and textiles.
C.I. Fluorescent Brightener 28 Diaminostilbene derivative(0.74 +/- 0.07) x 10⁻⁴[4]Used in detergents and as a biological stain. The reported low quantum yield may be specific to certain environmental conditions.

Experimental Workflow for Quantum Yield Determination

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following diagram illustrates the typical experimental workflow.

Caption: Experimental workflow for relative quantum yield determination.

Detailed Experimental Protocol: Relative Quantum Yield Determination

This protocol details the comparative method for determining the fluorescence quantum yield of this compound using a well-characterized standard such as quinine (B1679958) sulfate (B86663).

I. Materials and Instrumentation

  • Test Compound: this compound

  • Standard Compound: Quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄)

  • Solvent: A suitable solvent in which both the test and standard compounds are soluble and stable (e.g., ethanol, dimethyl sulfoxide, or water). The same solvent should be used for both if possible.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer with a monochromatic excitation source and a detector covering the emission range of both compounds.

    • Quartz cuvettes (1 cm path length)

II. Procedure

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the standard (e.g., 1 mg/mL quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the test compound (this compound) in the chosen solvent at a similar concentration.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test compound at the chosen excitation wavelength (e.g., 350 nm for this compound and quinine sulfate).

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test compound. The emission range should be set to capture the entire fluorescence profile of each compound.

III. Data Analysis

  • Integrate Fluorescence Spectra:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Integrated Fluorescence Intensity vs. Absorbance:

    • Create two separate plots: one for the standard and one for the test compound. In each plot, the integrated fluorescence intensity is on the y-axis and the corresponding absorbance at the excitation wavelength is on the x-axis.

    • Perform a linear regression for each data set. The slope of the resulting line (Gradient) is proportional to the quantum yield.

  • Calculate the Quantum Yield:

    • The quantum yield of the test compound (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Grad_test is the gradient of the plot for the test compound.

    • Grad_std is the gradient of the plot for the standard.

    • η_test is the refractive index of the solvent used for the test compound.

    • η_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

By following this detailed protocol, researchers can accurately determine the fluorescence quantum yield of this compound. This data is crucial for evaluating its performance in various applications, from industrial whitening processes to its potential use as a fluorescent probe in scientific research. The expected high quantum yield of this compound, based on its chemical lineage, underscores its efficacy as a potent optical brightening agent.

References

A Comparative Guide to the Binding Specificity of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with well-defined binding specificity is paramount for generating accurate and reproducible experimental results. This guide provides a comparative assessment of the binding characteristics of two widely used fluorescent probes, Calcofluor White and Thioflavin T, with a brief note on Fluorescent Brightener 134. The information presented herein is intended to aid in the selection of an appropriate probe based on its interaction with specific biological targets.

While this compound is a stilbene-based whitening agent used in the textile and paper industries and is available for research purposes, there is a notable lack of published data regarding its binding specificity to distinct biological molecules or structures.[1][2] Its utility as a specific biological probe is not well-established, and it may interact non-specifically with various components, with some sources indicating potential interactions with acidic or penetrant drugs and cautioning against its use near human keratin.[1]

In contrast, Calcofluor White and Thioflavin T have well-documented and distinct binding targets, making them valuable tools in cellular and molecular biology.

Quantitative Comparison of Binding Specificity

The binding affinities of Calcofluor White and Thioflavin T to their respective targets are summarized below. It is important to note that the binding affinity of Thioflavin T can vary depending on the specific type of amyloid fibril.

ProbeTargetBinding Affinity (Kd)Notes
Calcofluor White Chitin and CelluloseData not readily available in terms of a dissociation constant (Kd). Binding is described as a strong, non-covalent interaction.Binds to β-1,3 and β-1,4 polysaccharides.[3][4][5]
Thioflavin T Amyloid Fibrils~0.1 µM - 10 µMAffinity is dependent on the specific amyloid protein and fibril morphology.[6][7]
This compound Not well-defined in biological contextsNo available dataPrimarily used as an industrial optical brightener.[8][9]

Experimental Protocols

Detailed methodologies for assessing the binding specificity of fluorescent probes are crucial for obtaining reliable data. Below are protocols for common assays used to characterize the binding of probes like Calcofluor White and Thioflavin T.

Fluorescence Microscopy for Staining Specificity

This protocol is a general method for assessing the staining pattern of a fluorescent probe in a cellular context.

Objective: To visually determine the localization and specificity of a fluorescent probe within a biological sample.

Materials:

  • Fluorescent probe stock solution (e.g., Calcofluor White or Thioflavin T)

  • Biological sample (e.g., fungal cells, amyloid fibrils, tissue sections)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Sample Preparation: Prepare the biological sample on a microscope slide. For cells, this may involve fixation and permeabilization steps, depending on the target's location.

  • Staining: Add the fluorescent probe solution at a predetermined concentration to the sample. For instance, Calcofluor White is often used at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the sample with the probe for a sufficient time to allow for binding, typically 5-15 minutes at room temperature.

  • Washing: Gently wash the sample with PBS to remove unbound probe and reduce background fluorescence.

  • Imaging: Mount the sample with a coverslip and observe under a fluorescence microscope using the appropriate excitation and emission filters for the specific probe.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from its target.

Objective: To quantify the binding affinity of a test compound by competing with a known fluorescent probe.

Materials:

  • Target molecule (e.g., purified amyloid fibrils)

  • Fluorescent probe (e.g., Thioflavin T)

  • Unlabeled test compound

  • Assay buffer

  • Fluorometer or plate reader

Procedure:

  • Complex Formation: In a microplate well, mix the target molecule and the fluorescent probe at concentrations near the probe's Kd. Allow the mixture to equilibrate.

  • Addition of Competitor: Add increasing concentrations of the unlabeled test compound to the wells containing the pre-formed complex.

  • Incubation: Incubate the plate to allow the binding equilibrium to be re-established.

  • Fluorescence Measurement: Measure the fluorescence intensity of the probe. As the test compound displaces the fluorescent probe, the fluorescence signal will decrease.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The data can be fitted to a competition binding model to determine the IC50, from which the Ki can be calculated.

Fluorescence Polarization/Anisotropy Assay

This technique measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.

Objective: To determine the binding affinity of a fluorescent probe to its target by measuring changes in fluorescence polarization.

Materials:

  • Fluorescently labeled ligand (probe)

  • Target molecule

  • Assay buffer

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Serial Dilution: Prepare a serial dilution of the target molecule in the assay buffer.

  • Mixing: Add a fixed concentration of the fluorescent probe to each dilution of the target molecule.

  • Incubation: Allow the mixtures to incubate and reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each sample.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the target molecule. The data can be fitted to a saturation binding curve to determine the Kd.[10][11]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis prep_sample Prepare Biological Sample (e.g., Fungal Cells) fix_perm Fixation & Permeabilization (Optional) prep_sample->fix_perm add_probe Add Fluorescent Probe (e.g., Calcofluor White) fix_perm->add_probe incubate Incubate at RT add_probe->incubate wash Wash to Remove Unbound Probe incubate->wash microscopy Fluorescence Microscopy wash->microscopy data_acq Image Acquisition microscopy->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Experimental workflow for assessing fluorescent probe binding specificity using microscopy.

signaling_pathway cluster_amyloid Amyloid Cascade Hypothesis cluster_probe Probe Interaction cluster_downstream Cellular Effects APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Proteolytic Cleavage Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Synaptic_dys Synaptic Dysfunction Oligomers->Synaptic_dys ThT_Fibril ThT-Fibril Complex (Fluorescent) Fibrils->ThT_Fibril Neuronal_death Neuronal Death Fibrils->Neuronal_death ThT Thioflavin T ThT->ThT_Fibril

Caption: Simplified diagram of the amyloid cascade showing Thioflavin T binding to amyloid fibrils.

References

Performance of Fluorescent Brighteners in Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy, the selection of an appropriate fluorescent probe is paramount for achieving high-quality imaging and reliable data. While a vast array of fluorescent dyes are available, researchers often seek to compare their performance characteristics to identify the optimal tool for their specific application. This guide provides a detailed comparison of Fluorescent Brightener 134 and two commonly used alternatives, Calcofluor White and DAPI, for microscopy applications. The focus is on their performance in various microscopy setups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.

Overview of Compared Fluorescent Brighteners

This compound , also known as Optical Brightener CF, is primarily an industrial whitening agent used in textiles and paper manufacturing.[1] Its application in biological microscopy is not well-documented in scientific literature. Its chemical properties indicate a maximum absorption wavelength between 348-350 nm.

Calcofluor White is a fluorescent stain that binds specifically to cellulose (B213188) and chitin, making it an excellent probe for visualizing the cell walls of fungi, algae, and plants.[2] It is widely used in mycology and plant biology for identifying and characterizing these organisms.

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear and chromosome counterstain. It binds strongly to AT-rich regions in DNA. DAPI is extensively used in fluorescence microscopy for visualizing nuclei and is a common component in multicolor imaging experiments.

Quantitative Performance Data

A direct quantitative comparison of this compound with Calcofluor White and DAPI in microscopy is challenging due to the limited availability of performance data for this compound in this context. However, based on available information for Calcofluor White and DAPI, the following table summarizes their key photophysical properties.

PropertyThis compoundCalcofluor WhiteDAPI
Target Primarily industrial materialsChitin and CelluloseDNA (AT-rich regions)
Excitation Max (nm) ~348-350~355~358
Emission Max (nm) Not specified for microscopy~433~461
Quantum Yield Not reported for microscopyNot widely reported~0.4 (bound to DNA)
Photostability Not reported for microscopyModerateModerate to High
Common Applications Textile and paper whiteningFungal and plant cell wall stainingNuclear counterstaining

Performance in Different Microscopy Setups

The choice of microscopy technique significantly impacts the performance of a fluorescent probe. Here's a qualitative comparison of how Calcofluor White and DAPI perform in common microscopy setups.

Epifluorescence Microscopy:

  • Calcofluor White: Provides strong and specific staining of fungal and plant cell walls, enabling clear visualization against a dark background.

  • DAPI: Offers bright and distinct nuclear staining, making it ideal for cell counting and localization studies.

Confocal Microscopy:

  • Calcofluor White: The high specificity of Calcofluor White allows for excellent optical sectioning and 3D reconstruction of fungal hyphae and plant cell structures.

  • DAPI: Its sharp nuclear staining is well-suited for high-resolution imaging of nuclear morphology and dynamics within thick specimens.

Multiphoton Microscopy:

  • While less common, both Calcofluor White and DAPI can be excited using two-photon absorption, which can be advantageous for imaging deeper into scattering tissues with reduced phototoxicity.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for using Calcofluor White and DAPI.

Calcofluor White Staining for Fungal Cell Walls

Materials:

  • Calcofluor White staining solution (e.g., 1 g/L in distilled water or 10% KOH)

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing specimens)

  • Microscope slides and coverslips

  • Specimen (e.g., fungal culture, infected tissue)

Procedure:

  • Place a small amount of the specimen on a clean microscope slide.

  • Add one drop of 10% KOH to the specimen to clear cellular debris (optional).

  • Add one drop of Calcofluor White staining solution.

  • Gently mix the specimen with the stain and clearing agent.

  • Place a coverslip over the mixture, avoiding air bubbles.

  • Incubate at room temperature for 1-5 minutes.

  • Observe under a fluorescence microscope with a UV excitation filter (around 365 nm) and a blue emission filter (around 440 nm).

DAPI Staining for Nuclei in Fixed Cells

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with antifade

Procedure:

  • Grow cells on coverslips or in a culture dish.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Dilute the DAPI stock solution to a working concentration of 300 nM in PBS.

  • Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image using a fluorescence microscope with a UV excitation filter (around 360 nm) and a blue emission filter (around 460 nm).

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in understanding and executing complex procedures.

Experimental_Workflow_Fungal_Staining cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Microscopy Specimen Fungal Specimen Slide_Prep Place on Slide Specimen->Slide_Prep KOH_Addition Add 10% KOH (optional) Slide_Prep->KOH_Addition Stain_Addition Add Calcofluor White KOH_Addition->Stain_Addition Incubation Incubate (1-5 min) Stain_Addition->Incubation Microscopy Fluorescence Microscopy (UV Excitation) Incubation->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Caption: Workflow for staining fungal cell walls with Calcofluor White.

Experimental_Workflow_DAPI_Staining cluster_cell_culture Cell Culture & Fixation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Cells Fixation Fix with 4% PFA Cell_Culture->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization DAPI_Stain Incubate with DAPI Permeabilization->DAPI_Stain Wash Wash with PBS DAPI_Stain->Wash Mount Mount Coverslip Wash->Mount Imaging Fluorescence Microscopy (UV Excitation) Mount->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for nuclear staining of fixed cells with DAPI.

References

A Comparative Guide to Stilbene Derivatives in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a core stilbene (B7821643) structure.[1] They are produced by various plants as phytoalexins, which are antimicrobial compounds that defend against pathogens.[1][2] This diverse group of molecules, including well-known compounds like resveratrol (B1683913), pterostilbene (B91288), and combretastatin (B1194345), has garnered significant attention from the scientific community for its wide range of biological activities.[3][4] These activities include anticancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for therapeutic development.[1][5] This guide provides a comparative analysis of key stilbene derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity of Stilbene Derivatives

Stilbene derivatives exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7] Compounds like resveratrol and combretastatin A-4 have been extensively studied for their ability to target multiple signaling pathways involved in cancer progression.[8][9]

Comparative Anticancer Potency

The cytotoxic effects of stilbene derivatives are often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data allows for a direct comparison of their potency.

Stilbene DerivativeCancer Cell LineIC50 (µM)Reference
Resveratrol PC-3 (Prostate)Varies[10]
C42B (Prostate)Varies[10]
Combretastatin A-4 (CA-4) VariousPotent[9]
(E)-4-(3,5-dimethoxystyryl)phenyl acetate GlioblastomaHighly Active[11]
Signaling Pathways in Anticancer Activity

Stilbene derivatives modulate several key signaling pathways to exert their anticancer effects. Resveratrol, for instance, is known to influence the PI3K/Akt, STAT3/5, and MAPK pathways, leading to reduced cell proliferation and enhanced apoptosis.[8][10] Combretastatin A-4, a potent inhibitor of tubulin polymerization, disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[9][12] It also acts as a vascular-disrupting agent, selectively targeting tumor neovessels.[13][14]

Caption: Key signaling pathways modulated by stilbene derivatives in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the stilbene derivative and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity of Stilbene Derivatives

Chronic inflammation is a key factor in the development of many diseases. Stilbene derivatives, such as piceatannol (B1677779) and resveratrol, have demonstrated significant anti-inflammatory properties.[15][16]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory effects of stilbenes can be quantified by their ability to inhibit the production of pro-inflammatory mediators.

Stilbene DerivativeInflammatory MediatorInhibitionCell/Model SystemReference
Piceatannol NO Production80.3% suppression (30 µM)RAW264.7 Macrophages[17]
TNF-α Production33.7% suppression (30 µM)RAW264.7 Macrophages[17]
IL-6 Production66.5% suppression (30 µM)RAW264.7 Macrophages[17]
Resveratrol COX-2Strong suppressorMultiple models[11]
3,3′,4,5′-TMS p38 & JNK PhosphorylationSignificant suppression (50 µM)RAW 264.7 Macrophages[18]
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of stilbenes are primarily mediated through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[15][19] Piceatannol has been shown to inhibit the phosphorylation of JNK, ERK, and p38 in the MAPK pathway.[20] Both piceatannol and resveratrol can inhibit NF-κB activation, a central regulator of inflammation.[15][16]

G cluster_0 Workflow for Assessing Anti-inflammatory Activity A 1. Cell Culture (e.g., RAW264.7 Macrophages) B 2. Inflammatory Stimulus (e.g., LPS) A->B C 3. Treatment (Stilbene Derivative) B->C D 4. Incubation C->D E 5a. Supernatant Collection D->E F 5b. Cell Lysis D->F G 6a. Cytokine/NO Measurement (ELISA, Griess Assay) E->G H 6b. Protein Analysis (Western Blot for p-JNK, p-p38) F->H

Caption: Experimental workflow for evaluating the anti-inflammatory effects of stilbenes.

Experimental Protocol: ELISA for TNF-α Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and TNF-α standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α.

  • Enzyme Conjugate: Wash and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash and add a TMB substrate solution to develop the color.

  • Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Reading: Measure the absorbance at 450 nm and determine TNF-α concentrations from the standard curve.[15]

Neuroprotective Effects of Stilbene Derivatives

Stilbenes, particularly pterostilbene, have shown significant promise in protecting against neurodegenerative diseases.[21][22] Their mechanisms involve antioxidant effects, anti-inflammatory actions, and modulation of pathways related to neuronal survival.[23][24]

Comparative Neuroprotective Activity

The neuroprotective potential of stilbenes can be assessed by their ability to protect neuronal cells from toxic insults.

Stilbene DerivativeEffectModel SystemReference
Pterostilbene Increased neuronal viabilityAβ25–35-induced primary cortical neurons[25]
Attenuated infarct volume & neuronal apoptosisMCAO/R mouse model[21]
Reduced apoptosisAβ-induced primary neurons[26]
Resveratrol Mitigated cognitive decline & oxidative damageStreptozotocin-induced animal model[22]
Signaling Pathways in Neuroprotection

Pterostilbene exerts its neuroprotective effects by influencing multiple signaling pathways. It can activate the SIRT1/Nrf2 antioxidant pathway, which helps to inhibit apoptosis in neurons.[23][25] It also inhibits the phosphorylation and nuclear translocation of NF-κB, thereby reducing astrocyte-mediated inflammation and oxidative injury.[21] Furthermore, pterostilbene may regulate the PDE4A-CREB-BDNF pathway, which is crucial for neuroplasticity and neuronal survival.[26]

G cluster_0 Pterostilbene's Neuroprotective Pathways PTE Pterostilbene SIRT1 SIRT1/Nrf2 Pathway PTE->SIRT1 activates NFkB NF-κB Pathway PTE->NFkB inhibits CREB CREB-BDNF Pathway PTE->CREB activates Antioxidant Antioxidant Response SIRT1->Antioxidant AntiInflam Anti-inflammatory NFkB->AntiInflam Neuroplasticity Neuroplasticity CREB->Neuroplasticity Survival Neuronal Survival Antioxidant->Survival AntiInflam->Survival Neuroplasticity->Survival

Caption: Key neuroprotective signaling pathways activated by pterostilbene.

Experimental Protocol: TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell/Tissue Preparation: Fix and permeabilize neuronal cells or brain tissue sections.

  • Enzymatic Labeling: Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Washing: Wash the samples to remove unincorporated nucleotides.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright fluorescence.

  • Quantification: Quantify the percentage of TUNEL-positive cells to assess the level of apoptosis.[26]

References

Safety Operating Guide

Proper Disposal of Fluorescent Brightener 134: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Fluorescent Brightener 134, a common optical brightening agent, requires specific disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

This compound is known to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to:

  • Protective gloves: Chemically resistant gloves are essential to prevent skin contact.

  • Eye protection: Safety goggles or a face shield should be worn to protect against splashes or dust.

  • Lab coat: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.

  • Respiratory protection: If handling the powder form and there is a risk of dust generation, a suitable respirator should be used.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should not be disposed of down the drain or in regular solid waste.[1] It must be treated as chemical waste and disposed of through an approved waste disposal plant.[1]

Step 1: Waste Minimization Before beginning any experiment, plan to use the minimum amount of this compound necessary for your protocol. This is the most effective way to reduce the volume of waste generated.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible waste container. Do not mix with other incompatible chemical wastes.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

Step 3: Container Selection The choice of waste container is critical for safe storage and transport. The container must be compatible with the chemical to prevent reactions or degradation of the container itself.

Container AttributeSpecificationRationale
Material High-Density Polyethylene (HDPE), Polypropylene, or GlassThese materials are generally resistant to organic chemicals and will not react with this compound.[2][3][4]
Type Screw-cap jars or bottles for solids; Carboys or solvent cans for liquidsEnsures a secure seal to prevent leaks and spills.[2][3][5]
Condition Clean, dry, and in good condition (no cracks or leaks)Prevents contamination and ensures the integrity of the container.[5]
Size Appropriate for the volume of waste generated (e.g., 1L, 5L, 10L)Minimizes headspace and reduces the risk of spills from overfilling.[2][4]

Step 4: Labeling Properly label the waste container immediately upon adding the first piece of waste. The label should be clear, legible, and securely attached. The following information is required:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: "3426-43-5"[6][7]

  • The hazard characteristics (e.g., "Irritant")

  • The date the waste was first added to the container

  • The name of the principal investigator or lab supervisor

Step 5: Storage Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from sources of ignition or incompatible chemicals.

  • In secondary containment to capture any potential leaks.

Step 6: Disposal Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_management Waste Management cluster_disposal Final Disposal start Start: Experiment using This compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_gen Waste Generated (Solid or Liquid) ppe->waste_gen container Select Compatible Container (e.g., HDPE) waste_gen->container segregate Segregate Waste into Designated Container label_waste Label Container with 'Hazardous Waste' & Contents segregate->label_waste container->segregate store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste full Container Full or Storage Time Limit Reached? store_waste->full full->store_waste No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Disposal by Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Fluorescent Brightener 134

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Fluorescent Brightener 134. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Identification:

  • Name: this compound

  • CAS Number: 3426-43-5

  • Synonyms: Belofor KB, Intrawhite CF, Leucophor PC[1][2]

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, it is crucial to adhere to the following precautionary measures:

  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray[1].

  • Wash skin thoroughly after handling the substance[1].

  • Use only in well-ventilated areas or outdoors[1].

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection[1].

  • Contaminated work clothing should not be allowed out of the workplace.

  • Keep the container tightly closed and store in a well-ventilated place[1].

  • Store in a locked-up area[1].

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final and most critical barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage Guidelines
Respiratory NIOSH-approved respiratorAn N95 or N100 particle mask is recommended for handling the powder form to prevent inhalation of dust particles. For larger spills or when dealing with aerosols, a chemical cartridge-type respirator may be necessary. Ensure proper fit-testing and training in accordance with OSHA standards.
Eyes and Face Safety goggles and face shieldSafety goggles are essential to protect against splashes and dust. A face shield offers a full range of protection for both the face and eyes[3]. Standard eyeglasses do not provide adequate protection[3].
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. While most glove materials offer good protection, PVC gloves provide little chemical resistance[3][4]. Double gloving is advised, especially when working in a biological safety cabinet (BSC)[3]. Gloves should be changed every 30 to 60 minutes or immediately if contaminated or damaged[3].
Body Laboratory coat or chemical-resistant gownA long-sleeved lab coat or a chemical-resistant gown should be worn to protect the skin. Gowns with long cuffs that can be tucked under gloves provide enhanced protection[3].
Feet Closed-toe shoesNon-slip, closed-toe shoes or boots are required to protect against spills and falling objects[5].

Step-by-Step Handling and Experimental Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring experimental integrity.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Minimize dust generation and accumulation[1].

2. Donning PPE:

  • Follow the PPE protocol outlined in the table above. Ensure all PPE is correctly sized and in good condition.

3. Weighing and Solution Preparation:

  • When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula to handle the powder and avoid creating dust clouds.

  • When preparing solutions, slowly add the powder to the solvent to prevent splashing.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the powder form.

  • Keep containers closed when not in use.

5. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, gown/lab coat, and finally, respirator.

  • Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention[1].

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

  • Spill Cleanup: For small spills, prevent further leakage if it is safe to do so. Use inert material to absorb the spill and place it into a suitable disposal container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Characterization: The waste generated from handling this compound may be classified as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for proper characterization.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product in an approved waste disposal plant[1].

  • Chemical Waste: Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not let the product enter drains, other waterways, or soil[1].

Handling and Disposal Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Workflow cluster_disposal Disposal Workflow prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) don_ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->don_ppe weigh Weighing & Solution Preparation (Minimize Dust) don_ppe->weigh experiment Experimental Use (Keep Containers Closed) weigh->experiment doff_ppe Doff PPE & Wash Hands experiment->doff_ppe waste_char Waste Characterization (Consult EHS) doff_ppe->waste_char Generate Waste container_disp Container Disposal (Approved Waste Plant) waste_char->container_disp chem_disp Chemical Waste Disposal (Follow Regulations) waste_char->chem_disp

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.